TyK2-IN-21-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H25N8O7P |
|---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
[2-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(2-methyltetrazol-5-yl)phenyl]imino-5-(trideuteriomethylcarbamoyl)-1-pyridinyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H25N8O7P/c1-22-21(31)14-10-29(11-36-37(32,33)34)17(24-20(30)12-7-8-12)9-16(14)23-15-6-4-5-13(18(15)35-3)19-25-27-28(2)26-19/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,22,31)(H,24,30)(H2,32,33,34)/i1D3 |
InChIキー |
UMHBVWXNBVELAK-FIBGUPNXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Action of a Novel TYK2 Inhibitor: A Technical Overview of the Active Metabolite of TyK2-IN-21-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) has emerged as a critical target in the development of therapies for a range of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling cascades of key cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons. The deuterated compound, TyK2-IN-21-d3, serves as a prodrug for a potent, weakly basic TYK2 inhibitor, herein referred to as "Compound 1". This technical guide provides a comprehensive overview of the mechanism of action of Compound 1, synthesized from publicly available data on TYK2 inhibition and general assay methodologies.
Core Mechanism of Action: Targeting the TYK2 Signaling Pathway
Compound 1, the active form of the prodrug this compound, is designed to selectively inhibit the enzymatic activity of TYK2. By doing so, it effectively blocks the downstream signaling pathways that are crucial for the inflammatory processes underlying various autoimmune conditions.
The primary mechanism of action involves the binding of Compound 1 to the TYK2 protein, which can occur at either the highly conserved ATP-binding site within the catalytic (JH1) domain or at an allosteric site within the pseudokinase (JH2) domain. Allosteric inhibition, a mechanism employed by the notable TYK2 inhibitor Deucravacitinib, offers the potential for greater selectivity over other JAK family members, thereby minimizing off-target effects.[1][2][3] The binding of the inhibitor to the JH2 domain can induce a conformational change that locks the kinase in an inactive state, preventing its activation and subsequent signal transduction.[1]
Upon inhibition of TYK2, the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins is prevented. This disruption of the JAK-STAT pathway impedes the nuclear translocation of STATs and the subsequent transcription of pro-inflammatory genes.
Signaling Pathway Diagram
Caption: TYK2 signaling pathway and point of inhibition by Compound 1.
Quantitative Data
While specific quantitative data for Compound 1 is not yet publicly available, the following tables represent the types of data that would be generated to characterize its activity.
Table 1: Biochemical Assay Data
| Parameter | Value | Description |
| TYK2 IC50 | Data not available | Concentration of Compound 1 required to inhibit 50% of TYK2 enzymatic activity in a cell-free assay. |
| JAK1 IC50 | Data not available | Concentration of Compound 1 required to inhibit 50% of JAK1 enzymatic activity. |
| JAK2 IC50 | Data not available | Concentration of Compound 1 required to inhibit 50% of JAK2 enzymatic activity. |
| JAK3 IC50 | Data not available | Concentration of Compound 1 required to inhibit 50% of JAK3 enzymatic activity. |
| Ki | Data not available | The inhibition constant, indicating the binding affinity of Compound 1 to TYK2. |
Table 2: Cellular Assay Data
| Parameter | Cell Line | Stimulant | Value | Description |
| pSTAT3 IC50 | Data not available | IL-23 | Data not available | Concentration of Compound 1 required to inhibit 50% of IL-23-induced STAT3 phosphorylation. |
| pSTAT4 IC50 | Data not available | IL-12 | Data not available | Concentration of Compound 1 required to inhibit 50% of IL-12-induced STAT4 phosphorylation. |
| pSTAT1/2 IC50 | Data not available | IFN-α | Data not available | Concentration of Compound 1 required to inhibit 50% of IFN-α-induced STAT1/2 phosphorylation. |
Experimental Protocols
Detailed experimental protocols for the characterization of a novel TYK2 inhibitor like Compound 1 would typically include the following methodologies.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the direct inhibitory effect of Compound 1 on the enzymatic activity of purified TYK2 protein.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human TYK2 enzyme, a suitable substrate peptide (e.g., a poly-GT peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Compound 1 is serially diluted and added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for a typical biochemical kinase assay.
Cellular Phospho-STAT Assay (e.g., Flow Cytometry or ELISA)
Objective: To measure the ability of Compound 1 to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A relevant human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a specific immune cell line) is cultured.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of Compound 1 for a defined period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-23, IL-12, or IFN-α) to induce STAT phosphorylation.
-
Cell Fixation and Permeabilization: The stimulation is stopped by fixing the cells (e.g., with paraformaldehyde) and then permeabilizing them (e.g., with methanol) to allow intracellular antibody staining.
-
Antibody Staining: The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) is determined for each condition.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated relative to the cytokine-stimulated control without the inhibitor. The IC50 value is then determined.
Logical Relationship Diagram
Caption: Logical flow of a cellular phospho-STAT assay.
Conclusion
The active metabolite of this compound, Compound 1, represents a targeted approach to modulating the TYK2 signaling pathway, a key driver of inflammation in numerous autoimmune diseases. While specific data on Compound 1's inhibitory potency and selectivity are forthcoming, the established methodologies for characterizing TYK2 inhibitors provide a clear framework for its evaluation. The development of this and other selective TYK2 inhibitors holds significant promise for providing novel, effective oral therapies for patients with immune-mediated disorders.
References
The Function and Mechanism of TyK2-IN-21-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TyK2-IN-21-d3 is a deuterated prodrug of a potent and selective Tyrosine Kinase 2 (TyK2) inhibitor.[1] As a member of the Janus kinase (JAK) family, TyK2 is a critical mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons.[2][3] The strategic deuteration and prodrug design of this compound aim to overcome pharmacokinetic challenges, specifically to improve oral bioavailability and mitigate the effects of gastric pH changes on drug absorption.[1] This document provides a comprehensive technical guide on the function, mechanism of action, and experimental basis of this compound and its active counterpart.
Core Function and Mechanism of Action
This compound itself is an inactive precursor that is chemically designed to be stable in aqueous environments across different pH levels.[1] Its primary function is to efficiently deliver the active TyK2 inhibitor to the systemic circulation upon oral administration. Once absorbed, this compound undergoes metabolic conversion to release its active form, a weakly basic TyK2 inhibitor.
The active inhibitor functions as an allosteric inhibitor, binding to the pseudokinase (JH2) domain of TyK2. This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] By inhibiting TyK2-mediated signaling, the active form of this compound can modulate the inflammatory responses driven by cytokines such as IL-12, IL-23, and Type I IFNs. This targeted approach is designed to offer a more selective immunomodulatory effect compared to broader-acting JAK inhibitors.
Signaling Pathway of TyK2 Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for the active form of this compound.
References
TyK2-IN-21-d3 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Novel Deuterated TYK2 Inhibitors
This technical guide details the discovery, synthesis, and characterization of a novel series of deuterated Tyrosine Kinase 2 (TYK2) inhibitors. As a key mediator of pro-inflammatory cytokine signaling, TYK2 is a compelling therapeutic target for a range of autoimmune diseases.[1][2] The compounds described herein feature an N-(methyl-d3)pyridazine-3-carboxamide skeleton designed for selective, allosteric inhibition of the TYK2 pseudokinase (JH2) domain. This approach aims to circumvent the side effects associated with non-selective Janus kinase (JAK) inhibitors that target the highly conserved ATP-binding site of the kinase (JH1) domain.[3]
The strategic incorporation of deuterium (B1214612) at the N-methyl group is intended to enhance metabolic stability, a concept successfully employed in FDA-approved drugs like deucravacitinib (B606291).[4] This guide will focus on a particularly promising compound from this series, designated as compound 30, which has demonstrated potent inhibition of STAT3 phosphorylation, excellent selectivity, favorable pharmacokinetic properties, and significant efficacy in preclinical models of autoimmune disease.[1][2][5]
Discovery and Design Rationale
The design of this inhibitor series was guided by the crystal structure of the TYK2 JH2 domain in complex with the allosteric inhibitor deucravacitinib (PDB ID 6NZP).[1][5] Analysis of this structure revealed that an N-(methyl-d3)pyridazine-3-carboxamide scaffold could form critical hydrogen-bonding interactions with Val690 and Glu688 in the hinge region of the pseudokinase domain.[1][5] Molecular docking studies of compound 30 confirmed that this core scaffold maintains these key interactions, while a benzenecarboxamide carbonyl group forms an additional hydrogen bond with Arg738, further stabilizing the complex.[1] This structure-based design approach was pivotal in developing potent and selective inhibitors.
Synthesis
The synthesis of the N-(methyl-d3)pyridazine-3-carboxamide series begins with commercially available methyl 4,6-dichloropyridazine-3-carboxylate.[1] This starting material undergoes hydrolysis followed by amidation to produce the key intermediate.[1] Subsequent modifications, including substitutions at various positions on the pyridazine (B1198779) and benzoic acid rings, were explored to optimize potency and pharmacokinetic properties, ultimately leading to the identification of compound 30 as a lead candidate.[1]
In Vitro Characterization
The inhibitory activity and pharmacokinetic profile of the synthesized compounds were evaluated through a series of in vitro assays.
Biological Activity and Selectivity
The primary measure of biological efficacy was the inhibition of STAT3 phosphorylation, a critical downstream event in the TYK2 signaling cascade. Compound 30 demonstrated superior inhibitory potency compared to the positive control, deucravacitinib.[1][2] Furthermore, it exhibited excellent selectivity against other members of the JAK family.
| Compound | STAT3 Phosphorylation IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) |
| Compound 30 | 0.82 | >10000 | >10000 | 1.9 |
| Deucravacitinib | 2.1 | 2500 | >10000 | 2.4 |
| (Data sourced from ACS Medicinal Chemistry Letters, 2022)[1] |
In Vitro Pharmacokinetics
The metabolic stability of the compounds was assessed using liver microsome stability assays in both mouse and human preparations. Compound 30 showed good stability, suggesting a favorable in vivo pharmacokinetic profile.[1]
| Compound | Mouse Liver Microsome Stability (% remaining after 30 min) | Human Liver Microsome Stability (% remaining after 30 min) |
| Compound 30 | 98.4 | 96.5 |
| (Data sourced from ACS Medicinal Chemistry Letters, 2022)[1] |
In Vivo Efficacy
The therapeutic potential of compound 30 was evaluated in two distinct, well-established mouse models of autoimmune and inflammatory diseases.
IL-23-Driven Acanthosis Model
This model mimics psoriatic skin inflammation, a condition heavily dependent on the IL-23/Th17 axis.[6][7] Oral administration of compound 30 resulted in a significant, dose-dependent reduction in ear thickness, a key indicator of inflammation.
Anti-CD40-Induced Colitis Model
This model represents inflammatory bowel disease, where TYK2-mediated signaling also plays a crucial role.[8][9] Compound 30, administered orally, demonstrated high efficacy in mitigating disease symptoms in this model.[1][10]
Visualized Signaling and Workflows
To better illustrate the biological context and experimental design, the following diagrams are provided.
Caption: TYK2 signaling pathway and point of inhibition.
Caption: In vivo efficacy experimental workflow.
Conclusion
The discovery of compound 30 and its analogs represents a significant advancement in the development of selective TYK2 inhibitors.[1] By targeting the allosteric JH2 domain and incorporating deuterium to improve metabolic stability, this series demonstrates a promising profile of high potency, excellent selectivity, and robust in vivo efficacy.[1][2] These findings strongly support this chemical scaffold as a promising candidate for further development into a therapeutic agent for the treatment of various autoimmune diseases.[2]
Appendix: Experimental Protocols
STAT3 Phosphorylation Assay (Cell-Based)
This protocol is a representative method for assessing the inhibition of cytokine-induced STAT3 phosphorylation.
-
Cell Culture: Culture a suitable human cell line (e.g., HeLa or NIH 3T3 cells) in appropriate media and seed in 96-well plates.[11]
-
Compound Incubation: Pre-incubate the cells with serially diluted concentrations of the test compound (e.g., Compound 30) or vehicle control for 1-2 hours at 37°C.[11]
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., IL-6 or IFNα) for 15-30 minutes at 37°C to induce STAT3 phosphorylation.[11]
-
Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[12]
-
Detection: Quantify the levels of phosphorylated STAT3 (Tyr705) and total STAT3 in the cell lysates using a suitable immunoassay method, such as ELISA, HTRF, or Western Blot.[11][13][14]
-
Data Analysis: Calculate the ratio of phosphorylated STAT3 to total STAT3. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Liver Microsomal Stability Assay
This protocol outlines a general procedure to assess the metabolic stability of a compound.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse) in a phosphate (B84403) buffer (pH 7.4).[15][16] Prepare a separate solution containing the NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of ~1 µM) and the NADPH regenerating system.[15][17]
-
Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30 minutes).[17]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Sample Processing: Centrifuge the samples to precipitate proteins.[16]
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[15]
-
Data Analysis: Determine the rate of disappearance of the compound. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). The percentage of compound remaining at the final time point is reported.[16]
IL-23-Driven Acanthosis Mouse Model
This protocol describes a model for psoriasis-like skin inflammation.
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c or C57BL/6).
-
Disease Induction: Administer intradermal injections of recombinant mouse IL-23 into the ear pinna daily or every other day for a specified period (e.g., 14 days) to induce inflammation, characterized by epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.[18][19]
-
Treatment: Concurrently, administer the test compound (e.g., Compound 30) or vehicle control to the mice via oral gavage daily.
-
Efficacy Measurement: Measure the thickness of the mouse ears daily or at regular intervals using a digital caliper as a primary endpoint for inflammation.
-
Terminal Analysis: At the end of the study, euthanize the animals and collect ear tissue for histological analysis (e.g., H&E staining) to assess acanthosis, parakeratosis, and inflammatory infiltrates.[6] Cytokine levels in the tissue can also be measured by qPCR or ELISA.[6]
Anti-CD40-Induced Colitis Mouse Model
This protocol details a model for innate immunity-driven colitis.
-
Animal Model: Use T and B cell-deficient mice, such as Rag1-/- or Rag2-/- mice, to focus the inflammatory response on the innate immune system.[8][20][21]
-
Disease Induction: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of an agonistic anti-CD40 antibody (e.g., 100 µg).[8][22] This triggers an innate immune response characterized by the production of IL-23 and IL-12, leading to acute colitis.[9][20]
-
Treatment: Administer the test compound (e.g., Compound 30) or vehicle control orally, typically starting on the day of induction and continuing for the duration of the study (e.g., 5-7 days).
-
Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding (Disease Activity Index, DAI).[20]
-
Terminal Analysis: At the study endpoint (typically day 5-7), euthanize the animals. Harvest the colons and measure their weight and length.[20] Collect colon tissue for histopathological analysis to score inflammation, goblet cell loss, and epithelial hyperplasia.[8][20] Serum and tissue cytokine levels can also be quantified.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Skin expression of IL-23 drives the development of psoriasis and psoriatic arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction and Analysis of Anti-CD40-induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Analysis of Anti-CD40-induced Colitis in Mice [bio-protocol.org]
- 10. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. mesoscale.com [mesoscale.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mttlab.eu [mttlab.eu]
- 18. JCI - CCR6 is required for IL-23–induced psoriasis-like inflammation in mice [jci.org]
- 19. IL-23 Induces Atopic Dermatitis-Like Inflammation Instead of Psoriasis-Like Inflammation in CCR2-Deficient Mice | PLOS One [journals.plos.org]
- 20. Hooke - Anti-CD40-induced colitis in RAG2KO mice [hookelabs.com]
- 21. Introducing the Rag1KO and the anti-CD40 induced colitis - Biomedcode [biomedcode.com]
- 22. Anti-CD40 Antibody Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of Tyrosine Kinase 2 (TYK2) Inhibition in Preclinical Models of Autoimmune Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Tyrosine Kinase 2 (TYK2) inhibition in various preclinical models of autoimmune diseases. While specific data for "TyK2-IN-21-d3" in these models is not publicly available, this document will focus on the broader class of selective TYK2 inhibitors and their well-documented effects, providing a strong surrogate for understanding the potential of this therapeutic strategy. This compound is identified as an orally active, deuterated prodrug of a TYK2 inhibitor, designed to enhance bioavailability, suggesting its active metabolite would function similarly to other selective TYK2 inhibitors.[1]
Introduction to TYK2 and Its Role in Autoimmunity
Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family.[2][3][4] It plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3][5][6][7][8] TYK2 is associated with the receptors for type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), IL-23, and IL-10.[5][6][7] By mediating the downstream signaling of these cytokines, TYK2 is integral to the differentiation and function of various immune cells, including T helper (Th) 1 and Th17 cells, which are central drivers of autoimmunity.[5][6]
Genetic studies have solidified the link between TYK2 and autoimmune disorders, identifying TYK2 as a susceptibility gene for conditions such as psoriasis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), and rheumatoid arthritis.[3][5] Consequently, the selective inhibition of TYK2 has emerged as a promising therapeutic approach to modulate the inflammatory cascades in these diseases with potentially greater specificity and fewer side effects compared to broader-acting pan-JAK inhibitors.[3][8][9]
The TYK2 Signaling Pathway
The canonical TYK2 signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2).[3] This activation occurs through trans-phosphorylation. The activated JAKs then phosphorylate the cytoplasmic tail of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription, which drives inflammatory responses.[3]
dot
Caption: TYK2 Signaling Pathway.
Preclinical Efficacy of TYK2 Inhibitors in Autoimmune Disease Models
Selective TYK2 inhibitors have demonstrated significant efficacy in a variety of preclinical models of autoimmune diseases. The following tables summarize the quantitative data from key studies.
Psoriasis Models
| Compound | Model | Dosing | Key Outcomes | Reference |
| Deucravacitinib | Imiquimod-induced psoriasis (mouse) | Prophylactic administration | Efficacy in animal models of psoriasis demonstrated. | [10] |
| ATMW-DC | IL-23-induced psoriasis (mouse) | Oral administration | 65-69% reduction in ear swelling; 11-73% decrease in IL-17A cytokine levels. | [11] |
| ATMW-DC | Imiquimod-induced psoriasis (mouse) | Oral administration | Significant improvement in PASI scores; reduced histopathological scores; attenuated skin levels of IL-17A, GM-CSF, and TNF. | [11] |
| Compound 30 | IL-23-driven acanthosis (mouse) | Oral administration | Highly effective in this model. | [12] |
Inflammatory Bowel Disease (IBD) Models
| Compound | Model | Dosing | Key Outcomes | Reference |
| Deucravacitinib | Not specified | Prophylactic administration | Efficacy in animal models of IBD demonstrated. | [10] |
| Compound 30 | Anti-CD40-induced colitis (mouse) | Oral administration | Orally highly effective in this model. | [12] |
Systemic Lupus Erythematosus (SLE) Models
| Compound | Model | Dosing | Key Outcomes | Reference |
| Deucravacitinib | Not specified | Prophylactic administration | Efficacy in animal models of lupus demonstrated. | [10] |
| BMS-986202 | Spontaneous lupus (NZB/W mice) | Dose-dependent | Inhibited development of anti-dsDNA titers and severe proteinuria. | [9] |
Spondyloarthritis (SpA) Models
| Compound | Model | Dosing | Key Outcomes | Reference |
| NDI-031407 | SKG model of SpA (mouse) | Not specified | Inhibited disease progression. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for key autoimmune disease models.
Imiquimod-Induced Psoriasis Model
-
Animal Model: Typically BALB/c or C57BL/6 mice.
-
Induction: A daily topical dose of imiquimod (B1671794) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: The TYK2 inhibitor or vehicle is administered orally (e.g., once or twice daily) starting from the day of the first imiquimod application (prophylactic) or after the establishment of disease (therapeutic).
-
Assessment:
-
Clinical Scoring: Psoriasis Area and Severity Index (PASI) is adapted for mice, scoring erythema, scaling, and skin thickness.
-
Histology: Skin biopsies are taken for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum levels of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α are measured by ELISA or qPCR.
-
dot
Caption: Imiquimod-Induced Psoriasis Experimental Workflow.
Anti-CD40-Induced Colitis Model
-
Animal Model: Typically immunodeficient mice such as RAG-1 knockout mice.
-
Induction: Mice are first reconstituted with CD4+CD45RBhigh T cells. Colitis is then induced by a single intraperitoneal injection of an anti-CD40 antibody.
-
Treatment: The TYK2 inhibitor or vehicle is administered orally, often starting prior to disease induction and continuing for the duration of the experiment.
-
Assessment:
-
Clinical Scoring: Body weight loss, stool consistency, and presence of blood are monitored daily.
-
Histology: Colon sections are stained with H&E to assess mucosal ulceration, epithelial hyperplasia, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon.
-
Conclusion
The selective inhibition of TYK2 represents a highly promising therapeutic strategy for a wide range of autoimmune diseases. Preclinical studies utilizing various animal models have consistently demonstrated the efficacy of selective TYK2 inhibitors in reducing disease severity, ameliorating inflammation, and modulating the underlying pathogenic immune responses. While specific in vivo efficacy data for this compound is not yet in the public domain, its nature as a prodrug of a TYK2 inhibitor suggests that its active form would likely exhibit a comparable preclinical profile to the compounds summarized herein. Further research and clinical development of selective TYK2 inhibitors are warranted to fully elucidate their therapeutic potential in patients with autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bms.com [bms.com]
- 3. revvity.com [revvity.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 12. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
TyK2-IN-21-d3 and the JAK-STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Tyrosine Kinase 2 (TyK2) in the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway and the characteristics of TyK2-IN-21-d3, a prodrug of a selective TyK2 inhibitor. This document details the mechanism of action, summarizes key quantitative data for representative TyK2 inhibitors, and provides detailed experimental protocols relevant to the study of such compounds.
The JAK-STAT Signaling Pathway and the Role of TyK2
The JAK-STAT signaling cascade is a critical pathway for transducing signals from a wide array of cytokines, interferons, and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1] The pathway is initiated by the binding of a ligand to its specific cell surface receptor, leading to the activation of receptor-associated Janus kinases (JAKs). The JAK family comprises four members: JAK1, JAK2, JAK3, and TyK2.[2]
Upon activation, JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[2]
TyK2 plays a crucial role in the signaling of several key cytokines implicated in autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3] Dysregulation of TyK2-mediated signaling is associated with the pathogenesis of diseases such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[1][4]
This compound: A Prodrug Approach for TyK2 Inhibition
This compound is an orally active prodrug of a potent and selective Tyrosine Kinase 2 (TyK2) inhibitor.[5] A prodrug is an inactive compound that is converted into a pharmacologically active drug in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as oral absorption and bioavailability.[6] In the case of the active form of this compound, which is a weakly basic compound, a prodrug approach was utilized to mitigate the risk of impaired oral absorption due to changes in gastric pH, such as those caused by acid-reducing agents.[7]
The active metabolite of this compound selectively inhibits TyK2, thereby blocking the downstream signaling of key pro-inflammatory cytokines like IL-12 and IL-23. This targeted inhibition makes it a promising therapeutic strategy for various autoimmune and inflammatory diseases.
Quantitative Data for Representative TyK2 Inhibitors
While specific quantitative data for the active form of this compound is not publicly available in the provided search results, the following tables summarize the inhibitory potency and selectivity of other well-characterized selective TyK2 inhibitors. This data is crucial for understanding the therapeutic potential and for designing in vitro and in vivo experiments.
Table 1: In Vitro Inhibitory Activity of Representative TyK2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Deucravacitinib | TYK2 (JH2 Domain) | Cellular (IL-12/IL-23 signaling) | - | [8] |
| NDI-031407 | TYK2 | Radiometric Assay | 0.21 | [3] |
| ATMW-DC | TYK2 (JH2 Domain) | Biochemical Binding Assay | 0.012 | [9][10] |
| ATMW-DC | IL-12-induced pSTAT4 | Cellular Assay | 18 | [9][10] |
Table 2: JAK Selectivity Profile of Representative TyK2 Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (Fold vs. TYK2) | Reference |
| NDI-031407 | 46 | 31 | 4.2 | 0.21 | JAK1: 220, JAK2: 147, JAK3: 20 | [3] |
| ATMW-DC | >350-fold vs TYK2 | >350-fold vs TYK2 | >350-fold vs TYK2 | 0.012 | >350 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize TyK2 inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of an inhibitor to the TyK2 kinase.
Materials:
-
Recombinant TyK2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (e.g., active form of this compound)
-
Kinase Buffer
-
384-well plate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare Reagents: Dilute the TyK2 enzyme, Eu-anti-Tag Antibody, and Kinase Tracer to the desired concentrations in Kinase Buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 384-well plate, add the test compound dilutions.
-
Add Kinase/Antibody Mixture: Add the pre-mixed TyK2 enzyme and Eu-anti-Tag Antibody solution to each well.
-
Add Tracer: Add the Kinase Tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Tracer) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the ability of a TyK2 inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., NK-92)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-12, IL-23, or IFN-α)
-
Test compound
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STATs (e.g., pSTAT4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and culture PBMCs or the chosen cell line under standard conditions.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a pre-determined concentration and for a defined time to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state, followed by permeabilization to allow intracellular antibody staining.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (to identify specific cell populations) and the target phosphorylated STAT protein.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from a sufficient number of cells.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Plot the MFI against the inhibitor concentration to determine the IC50 value.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This model is used to evaluate the in vivo efficacy of a TyK2 inhibitor in a psoriasis-like skin inflammation model.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod (B1671794) cream (5%)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring ear thickness
Procedure:
-
Acclimation: Acclimate mice to the facility for a designated period.
-
Disease Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for several consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: Administer the test compound or vehicle control orally, once or twice daily, starting before or after disease induction.
-
Efficacy Readouts:
-
Clinical Scoring: Assess disease severity daily using a scoring system that evaluates erythema, scaling, and skin thickness (e.g., Psoriasis Area and Severity Index - PASI).
-
Ear Thickness: Measure ear thickness daily using calipers.
-
-
Terminal Analysis: At the end of the study, collect skin and spleen samples for histological analysis (to assess epidermal thickness and immune cell infiltration) and measurement of inflammatory markers (e.g., cytokine levels).
Conclusion
The selective inhibition of TyK2 represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This compound, as a prodrug of a potent TyK2 inhibitor, is designed to overcome potential pharmacokinetic challenges, thereby enhancing its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of TyK2 inhibitors, from in vitro characterization to in vivo efficacy studies. Further research into compounds like this compound will continue to advance our understanding of the role of TyK2 in disease and pave the way for novel therapies.
References
- 1. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 10. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
An In-Depth Technical Guide to TyK2-IN-21-d3: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TyK2-IN-21-d3, also identified as compound 3c in recent literature, is a deuterated, orally active phosphonooxymethyl prodrug of a potent and selective Tyrosine Kinase 2 (TyK2) inhibitor. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and preclinical pharmacokinetic profile of this compound. Detailed experimental protocols for its synthesis, stability, and in vivo evaluation are presented to facilitate further research and development. The mechanism of action is contextualized within the TyK2 signaling pathway, a critical mediator of autoimmune and inflammatory responses.
Introduction to TyK2 and its Role in Inflammatory Signaling
Tyrosine Kinase 2 (TyK2), a member of the Janus kinase (JAK) family, is a key intracellular enzyme that mediates the signaling of several cytokines implicated in immune-mediated diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2] Upon cytokine binding to their receptors, TyK2, in concert with other JAKs, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1] The development of selective TyK2 inhibitors offers a promising therapeutic strategy for a variety of autoimmune disorders.
The parent compound of this compound is a weakly basic TyK2 inhibitor with pH-dependent solubility, which can lead to impaired oral absorption, particularly when co-administered with gastric acid-reducing agents.[3] this compound was designed as a prodrug to overcome this limitation by enhancing aqueous solubility and mitigating the effects of gastric pH changes on absorption.[3][4]
Structure and Chemical Properties
This compound is a phosphonooxymethyl derivative of its active parent compound, which is structurally related to deucravacitinib. The deuteration is on the N-methyl group of the pyridazine-3-carboxamide (B1582110) moiety.
Chemical Structure
Parent Compound (Compound 1): 6-(cyclopropanecarboxamido)-N-(methyl-d3)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxamide
This compound (Prodrug 3c): The exact point of attachment of the phosphonooxymethyl (POM) group is on a nitrogen atom of the pyridazine (B1198779) ring system to enhance solubility and allow for in vivo cleavage to the active parent compound.[4]
Physicochemical Properties
The key physicochemical properties of this compound and its parent compound are summarized below. These values are extracted from the study by Subbaiah M, et al.[3][4]
| Property | Parent Compound (1) | This compound (Prodrug 3c) |
| Molecular Formula | C21H19D3N8O3 | C22H24D3N8O7P |
| Aqueous Solubility at pH 6.5 | Low | 660-fold higher than parent |
| Chemical Stability (t1/2) | - | pH 1.0: 500 h |
| pH 4.0: 286 h | ||
| pH 7.4: 67.1 h |
Mechanism of Action and Signaling Pathway
This compound is a prodrug and is inactive in its initial form. Following oral administration, it is designed to be absorbed and then enzymatically cleaved in vivo to release its active parent compound. The active metabolite then functions as a selective, allosteric inhibitor of TyK2. It binds to the regulatory pseudokinase (JH2) domain of TyK2, which induces a conformational change that prevents the activation of the catalytic (JH1) domain. This allosteric inhibition is highly selective for TyK2 over other JAK family members (JAK1, JAK2, and JAK3), which is attributed to the lower homology of the JH2 domain compared to the highly conserved JH1 domain across the JAK family.
By inhibiting TyK2, the active compound blocks the downstream signaling of key pro-inflammatory cytokines as illustrated in the following pathway diagram.
Caption: TyK2 signaling pathway and point of inhibition.
Experimental Protocols
The following protocols are based on the methodologies described by Subbaiah M, et al. in the Journal of Medicinal Chemistry.[3][4]
Synthesis of this compound (Prodrug 3c)
The synthesis of this compound involves the reaction of the parent compound with a suitable phosphonooxymethylating agent.
Caption: General synthesis workflow for this compound.
Protocol:
-
Dissolve the parent TyK2 inhibitor (compound 1) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a phosphonooxymethylating agent, such as (di-tert-butoxyphosphoryloxy)methyl bromide, and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the phosphonooxymethyl prodrug.
-
Deprotect the phosphate (B84403) esters using a suitable method, such as treatment with trifluoroacetic acid, to yield the final dihydrogen phosphate prodrug, this compound.
Chemical Stability Assay
Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare buffer solutions at various pH values (e.g., pH 1.0, 4.0, and 7.4).
-
Incubate the test compound in the different pH buffers at a final concentration of 10 µM at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from the incubation mixtures.
-
Quench the reaction by adding an equal volume of acetonitrile (B52724) containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound.
-
Calculate the half-life (t1/2) at each pH by plotting the natural logarithm of the remaining compound concentration versus time.
Aqueous Solubility Assay
Protocol:
-
Add an excess amount of this compound to buffer solutions of different pH values (e.g., pH 1.0, 4.0, 6.5).
-
Shake the suspensions at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.
Rat Pharmacokinetic Study
Protocol:
-
Use male Sprague-Dawley rats for the study.
-
For the pH-effect study, divide the rats into two groups: a control group and a group pre-treated with a gastric acid-reducing agent (e.g., famotidine).
-
Administer famotidine (B1672045) orally to the treatment group to increase gastric pH.
-
Administer this compound orally to both groups at a dose equivalent to 10 mg/kg of the parent compound.
-
Collect blood samples from the tail vein at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the parent compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the concentration of the parent compound in the plasma samples by a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
Pharmacokinetic Properties
The oral administration of this compound in a rat model demonstrated its effectiveness in overcoming the pH-dependent absorption of the parent compound.[3][4]
| Parameter | Parent Compound (1) with Famotidine | This compound (3c) with Famotidine | Parent Compound (1) with Pentagastrin | This compound (3c) with Pentagastrin |
| Cmax (µM) | Significantly Reduced | Maintained | High | Maintained |
| AUC (µM·h) | 7.8 | Maintained | 46.2 | Maintained |
| Fold Change in AUC (Famotidine vs. Pentagastrin) | 5.9-fold decrease | 1.1-fold | - | - |
| Fold Change in Cmax (Famotidine vs. Pentagastrin) | 11.2-fold decrease | 1.1-fold | - | - |
These results indicate that the prodrug strategy effectively mitigated the negative impact of elevated gastric pH on the oral absorption of the active TyK2 inhibitor.[4]
Conclusion
This compound is a promising prodrug of a selective TyK2 inhibitor, designed to improve its oral bioavailability by overcoming pH-dependent solubility issues. The data presented in this guide demonstrate its enhanced solubility and chemical stability, as well as its successful in vivo performance in a preclinical model. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of immunology and drug development who are interested in the further investigation of TyK2 inhibitors. The targeted inhibition of the TyK2 pathway remains a highly attractive approach for the treatment of a wide range of autoimmune and inflammatory diseases.
References
Preliminary In Vitro Studies of a Novel TYK2 Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information lacks specific in vitro quantitative data and detailed experimental protocols for TyK2-IN-21-d3. This guide, therefore, outlines a comprehensive framework for the preliminary in vitro investigation of a novel Tyrosine Kinase 2 (TYK2) inhibitor, drawing upon established methodologies and data from well-characterized reference compounds. This compound is identified as an orally active prodrug of a TYK2 inhibitor, highlighting its design for improved bioavailability.
The TYK2 Signaling Pathway: A Core Mechanism in Immunity
Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family. It plays a pivotal role in mediating signal transduction for key cytokines involved in immune and inflammatory responses, such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs). These cytokines are implicated in the pathophysiology of various autoimmune diseases.
Upon cytokine binding to their receptors, TYK2 and another JAK family member (e.g., JAK1 or JAK2) are brought into proximity, leading to their activation through trans-phosphorylation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes responsible for cell differentiation, proliferation, and survival.[1][2]
In Vitro Characterization of TYK2 Inhibitors
The preliminary in vitro assessment of a novel TYK2 inhibitor involves a series of experiments to determine its potency, selectivity, and mechanism of action.
Quantitative Assessment of Potency and Selectivity
Quantitative data from a well-characterized, selective allosteric TYK2 inhibitor like deucravacitinib (B606291) serves as a benchmark for evaluating new chemical entities. The half-maximal inhibitory concentration (IC50) is a key metric determined through various biochemical and cellular assays.
| Assay Type | Pathway / Target | Description | Reference IC50 (Deucravacitinib) |
| Biochemical Assays | |||
| Probe Displacement Assay | TYK2 (Regulatory Domain) | Measures direct binding affinity to the allosteric JH2 pseudokinase domain. | 0.2 nM[3] |
| Kinase Binding Assay | JAK1, JAK2, JAK3 (Catalytic Domain) | Measures binding to the active ATP-binding site of other JAK family members. | >10,000 nM[3] |
| Cellular Assays | |||
| IL-12 Signaling | TYK2/JAK2 -> pSTAT4 | Measures inhibition of IL-12-induced STAT4 phosphorylation in human T-cells. | ~2-19 nM range[3] |
| IL-23 Signaling | TYK2/JAK2 -> pSTAT3 | Measures inhibition of IL-23-induced STAT3 phosphorylation in relevant cells. | ~2-19 nM range[3] |
| IFN-α Signaling | TYK2/JAK1 -> pSTAT1/2 | Measures inhibition of IFN-α-induced STAT phosphorylation. | ~2-19 nM range[3] |
| Whole Blood Assays | |||
| IL-12 Induced IFN-γ Production | TYK2/JAK2 Pathway | A functional assay measuring a downstream cytokine product in whole blood. | 53 nM[4] |
| IL-2 Induced pSTAT5 | JAK1/JAK3 Pathway | Measures selectivity against the JAK1/3 pathway in whole blood. | 1060 nM[4] |
| TPO Induced pSTAT3 | JAK2/JAK2 Pathway | Measures selectivity against the JAK2 homodimer pathway in whole blood. | >10,000 nM[4] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's in vitro profile.
Protocol 1: STAT Phosphorylation Assay by Flow Cytometry
This cellular assay is fundamental for measuring the functional inhibition of TYK2-mediated signaling pathways.
-
Objective: To determine the IC50 of a test compound on cytokine-induced STAT phosphorylation in a cell population.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., Jurkat T-cells).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Test compound (e.g., this compound) and vehicle control (DMSO).
-
Cytokine stimulant (e.g., IL-12, IL-23, or IFN-α).
-
Fixation and permeabilization buffers.
-
Fluorescently-conjugated phospho-specific STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT4).
-
Flow cytometer.
-
-
Methodology:
-
Cell Preparation: Isolate and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate cells with a serial dilution of the test compound or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the specific cytokine (e.g., IL-12 to assess the TYK2/JAK2 pathway) and incubate for a short period (typically 15-30 minutes) at 37°C.
-
Fixation: Immediately stop the reaction by adding a fixation buffer to crosslink proteins.
-
Permeabilization: Permeabilize the cells to allow intracellular antibody staining.
-
Staining: Add the phospho-specific STAT antibody and incubate to label the target protein.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cell population.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the percentage of inhibition against the log concentration of the inhibitor to calculate the IC50 value.
-
Protocol 2: Kinase Binding Assay (Fluorescence Polarization)
This biochemical assay determines the direct binding of an inhibitor to the TYK2 protein, particularly useful for allosteric inhibitors targeting the pseudokinase (JH2) domain.
-
Objective: To measure the ability of a test compound to displace a fluorescent probe from the TYK2 JH2 domain.
-
Materials:
-
Recombinant human TYK2 JH2 domain protein.
-
Fluorescently labeled probe specific for the JH2 domain.
-
Test compound and control inhibitors.
-
Assay buffer.
-
384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the TYK2 JH2 protein and the fluorescent probe.
-
Assay Reaction: In a 384-well plate, add the test compound dilutions.
-
Add the TYK2 JH2 protein/probe mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (FP) signal. A high FP signal indicates the probe is bound to the large TYK2 protein.
-
Data Analysis: As the test compound displaces the probe, the FP signal will decrease. Plot the FP signal against the log concentration of the test compound to determine the IC50 value.[5]
-
Experimental Workflow for In Vitro Studies
A logical progression of experiments is essential for a thorough in vitro characterization of a novel TYK2 inhibitor. The workflow typically moves from initial biochemical assays to more complex, physiologically relevant cellular systems.
References
In-Depth Technical Guide to the Target Validation of TyK2-IN-21-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
TyK2-IN-21-d3, also identified as compound 3c in recent medicinal chemistry literature, is a deuterated, orally active prodrug of a potent and selective Tyrosine Kinase 2 (TyK2) inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the target validation studies for this compound, focusing on its mechanism of action, the experimental protocols used to characterize its activity, and the quantitative data supporting its development. TyK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a variety of autoimmune and inflammatory diseases.[4][5] The development of selective TyK2 inhibitors like the active form of this compound represents a promising therapeutic strategy.
Core Target: Tyrosine Kinase 2 (TyK2)
TyK2 is an intracellular, non-receptor tyrosine kinase that plays a crucial role in the signaling of key cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[4][6] These cytokines are central to the pathogenesis of numerous autoimmune disorders. The signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs, including TyK2. Activated TyK2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and regulate the transcription of pro-inflammatory genes.[6]
The active metabolite of this compound is part of a novel class of N-(methyl-d3)pyridazine-3-carboxamide derivatives that function as allosteric inhibitors, binding to the pseudokinase (JH2) domain of TyK2.[4][7] This allosteric inhibition locks the kinase in an inactive conformation, preventing downstream signaling.[7] This mechanism allows for high selectivity for TyK2 over other highly homologous JAK family members (JAK1, JAK2, and JAK3), potentially minimizing off-target effects.[4][7]
Quantitative Data Summary
While specific quantitative data for the active form of this compound is not yet publicly available, data for closely related compounds from the same chemical series, such as "compound 30," provide a strong rationale for its target validation.
Table 1: In Vitro Activity and Selectivity of a Representative N-(methyl-d3)pyridazine-3-carboxamide TyK2 Inhibitor (Compound 30) [4]
| Assay | Parameter | Value (nM) |
| Target Engagement | ||
| TyK2 JH2 Binding | Tm (°C) | Not Reported |
| Cellular Activity | ||
| IFNα-stimulated STAT3 Phosphorylation (Jurkat cells) | IC50 | < Deucravacitinib (positive control) |
| Selectivity | ||
| JAK1 Cellular Assay | IC50 | >1000 |
| JAK2 Cellular Assay | IC50 | >1000 |
| JAK3 Cellular Assay | IC50 | >1000 |
Table 2: Pharmacokinetic Properties of the Prodrug this compound (Compound 3c) and its Active Metabolite in Rats [2][3]
| Species | Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | This compound (Prodrug) | 10 | 123 | 0.5 | 234 |
| Rat | Active Metabolite | 10 | 1870 | 2.0 | 13400 |
Note: The active metabolite is the parent compound of the prodrug.
Signaling Pathways and Experimental Workflows
TyK2 Signaling Pathway
The following diagram illustrates the central role of TyK2 in mediating signals from IL-12, IL-23, and Type I IFNs, leading to the activation of STAT proteins and subsequent gene transcription. The inhibitory action of the active form of this compound at the JH2 domain is also depicted.
Caption: TyK2 signaling cascade and the inhibitory mechanism of the active drug.
Experimental Workflow: STAT Phosphorylation Assay
A critical experiment to validate the inhibitory activity of a TyK2 inhibitor is the STAT phosphorylation assay. This workflow outlines the key steps.
Caption: Workflow for assessing inhibition of STAT3 phosphorylation.
Detailed Experimental Protocols
Thermal Shift Assay (TSA) for Target Engagement
Principle: This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the compound binds to and stabilizes the protein.
Protocol:
-
Protein Preparation: Purified recombinant human TyK2 JH2 domain is diluted in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Compound Preparation: The active form of this compound is serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Assay Setup: In a 96-well or 384-well PCR plate, combine the TyK2 JH2 protein, the test compound, and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). Include appropriate controls (protein + dye + DMSO; buffer + dye).
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased. Fluorescence is monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the compound-treated sample.
Cellular STAT3 Phosphorylation Assay
Principle: This cell-based assay quantifies the ability of an inhibitor to block cytokine-induced phosphorylation of STAT3, a direct downstream target of TyK2.
Protocol:
-
Cell Culture: Jurkat cells (a human T-lymphocyte cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Serum Starvation: Prior to the experiment, cells are washed and incubated in serum-free medium for 4-6 hours to reduce basal STAT phosphorylation.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the active form of this compound or vehicle control (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine, such as IFNα, for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration of the lysates is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total STAT3 as a loading control.
-
-
Data Analysis: Band intensities for pSTAT3 and total STAT3 are quantified. The ratio of pSTAT3 to total STAT3 is calculated for each condition, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacokinetic Study in Rats
Principle: This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the prodrug this compound and the resulting exposure to its active metabolite.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: A single oral dose of this compound, formulated in an appropriate vehicle, is administered by gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of both the prodrug (this compound) and its active metabolite are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis.
Conclusion
The available data on this compound and its closely related analogs strongly support its validation as a selective TyK2 inhibitor. The prodrug strategy effectively overcomes oral absorption challenges, leading to significant systemic exposure of the active metabolite.[2][3] The active form targets the pseudokinase domain of TyK2, leading to potent and selective inhibition of the TyK2 signaling pathway, as demonstrated by the inhibition of STAT3 phosphorylation in cellular assays.[4] The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this and other selective TyK2 inhibitors for the treatment of autoimmune and inflammatory diseases. Further disclosure of specific in vitro potency and selectivity data for the active form of this compound will be crucial for its continued clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TyK2-IN-21-d3 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of TyK2-IN-21-d3, a deuterated analog of a potent and selective Tyrosine Kinase 2 (TyK2) inhibitor. The information is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of TyK2 inhibition in various disease models.
Disclaimer: No publicly available data for a compound explicitly named "this compound" was found. The following dosage and protocol recommendations are based on a closely related deuterated N-(methyl-d3)pyridazine-3-carboxamide skeleton TyK2 inhibitor, referred to as "compound 30" in a key study, which is expected to have similar properties.[1] Researchers should always perform dose-ranging studies to determine the optimal dosage for their specific model and experimental conditions.
Introduction to TyK2 Inhibition
Tyrosine Kinase 2 (TyK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons.[1][2][3] By selectively inhibiting TyK2, it is possible to modulate pro-inflammatory pathways with the potential for an improved safety profile compared to broader JAK inhibitors.[1][4] this compound is an orally bioavailable compound designed for preclinical research in animal models of such diseases.[1]
Data Presentation
In Vivo Efficacy of a Structurally Related TyK2 Inhibitor
The following table summarizes the reported in vivo efficacy of a compound structurally related to this compound in mouse models of autoimmune and inflammatory diseases.
| Animal Model | Dosing Regimen (Oral) | Key Efficacy Results | Reference |
| IL-23-Induced Acanthosis (Psoriasis-like model) | 20 mg/kg, twice daily | Significantly protected mice from IL-23-induced acanthosis, with results comparable to the control compound deucravacitinib (B606291). | [1] |
| Anti-CD40-Induced Colitis | 30 mg/kg, twice daily | Showed a trend in relieving weight loss comparable to deucravacitinib and exhibited a decreasing trend in colonic weight. | [1] |
Pharmacokinetic Parameters of a Structurally Related TyK2 Inhibitor in Mice
The table below presents the pharmacokinetic profile of the related compound following oral and intravenous administration in mice. The oral bioavailability exceeding 100% may be attributed to the rapid clearance following intravenous injection.[1]
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (1 mg/kg) |
| Tmax (h) | 0.25 | 0.083 |
| Cmax (ng/mL) | 9334 | 264 |
| AUC (0-t) (ng/h/mL) | 13476 | 264 |
| t1/2 (h) | 1.18 | 0.26 |
| Oral Bioavailability (F%) | 253.29% | - |
Mandatory Visualizations
TyK2 Signaling Pathway
Caption: TyK2-mediated cytokine signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A typical workflow for evaluating this compound in animal models.
Experimental Protocols
Formulation and Administration
For oral administration, this compound should be formulated in a suitable vehicle. A common vehicle for oral gavage in mice is 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily and administered at a consistent volume (e.g., 10 mL/kg) based on the most recent body weight of the animal.
IL-23-Induced Acanthosis Model in Mice (Psoriasis-like Skin Inflammation)
This model is used to evaluate the efficacy of compounds in reducing IL-23-driven skin inflammation, a key pathway in psoriasis.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Recombinant murine IL-23
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Anesthetic for injection
-
Calipers for ear thickness measurement
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 20 mg/kg).
-
Disease Induction: On day 0, administer a subcutaneous injection of recombinant murine IL-23 into the ear pinna.
-
Treatment: Begin oral administration of this compound or vehicle twice daily, starting on the day of IL-23 injection and continuing for the duration of the study (typically 4-6 days).
-
Monitoring: Measure ear thickness daily using calipers. Monitor body weight and clinical signs of inflammation (erythema, scaling).
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect ear tissue for histological analysis (H&E staining) and measurement of cytokine levels (e.g., IL-17A) by qPCR or ELISA.
Anti-CD40 Antibody-Induced Colitis Model in Mice
This model is used to assess the efficacy of compounds in an IL-23-dependent model of inflammatory bowel disease.
Materials:
-
8-10 week old immunodeficient mice (e.g., SCID)
-
Anti-CD40 monoclonal antibody
-
This compound
-
Vehicle control
-
Scales for body weight measurement
Procedure:
-
Acclimatization: House mice in a specific pathogen-free environment and allow for at least one week of acclimatization.
-
Randomization: Divide mice into treatment groups (e.g., Vehicle, this compound 30 mg/kg).
-
Disease Induction: On day 0, administer a single intraperitoneal injection of anti-CD40 monoclonal antibody to induce colitis.
-
Treatment: Start oral administration of this compound or vehicle twice daily from day 0 and continue for the duration of the experiment (typically 6 days).[1]
-
Monitoring: Record the body weight of each mouse daily.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the colon and measure its weight and length to assess the degree of inflammation.[1] Perform histological analysis on colon tissue sections.
Safety and Toxicology
While specific safety data for this compound is not available, selective TyK2 inhibitors are generally expected to have a more favorable safety profile than pan-JAK inhibitors.[4] However, researchers should always conduct appropriate safety and toxicology studies in accordance with institutional and regulatory guidelines. This should include monitoring for any adverse events, changes in hematological parameters, and organ-specific toxicities.
Conclusion
This compound, as a representative of a novel class of deuterated TyK2 inhibitors, holds promise for the in vivo investigation of autoimmune and inflammatory diseases. The provided data and protocols, based on a closely related compound, offer a solid foundation for initiating preclinical studies. Rigorous dose-finding experiments and careful monitoring are essential for the successful application of this compound in elucidating the therapeutic potential of selective TyK2 inhibition.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
TyK2-IN-21-d3 solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TyK2-IN-21-d3 is a deuterated, orally active prodrug of a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor. As a critical mediator of cytokine signaling pathways, including those for interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons, TYK2 is a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1][2][3][4] The deuteration of this compound makes it suitable for use as an internal standard in quantitative mass spectrometry-based assays. This document provides detailed application notes and protocols for the solubility and preparation of this compound for various in vitro and cell-based assays.
Data Presentation
Solubility of this compound
| Solvent | Anticipated Solubility | Concentration (for a 10 mM Stock) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ~5.09 mg in 1 mL | Most common solvent for creating high-concentration stock solutions of kinase inhibitors. |
| Ethanol | Moderate to Low | Inquire | May be suitable for some applications, but lower concentrations are expected compared to DMSO. |
| Aqueous Buffers (e.g., PBS) | Very Low | Inquire | Direct dissolution in aqueous buffers is not recommended for primary stock solutions. Further dilution from a DMSO stock is necessary. |
Note: The molecular weight of this compound is approximately 508.52 g/mol . The values in the table are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) may aid in dissolving the compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (serum-free for starvation, if required)
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to achieve a 100 µM intermediate solution from a 10 mM stock, dilute 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Serial Dilutions: Perform serial dilutions from the intermediate solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in all experimental wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Pre-incubate cells with the prepared working solutions of this compound for the desired duration before stimulation with cytokines (e.g., IFNα).
Protocol 3: Western Blotting for Phospho-STAT Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the TYK2 signaling pathway by measuring the phosphorylation of downstream STAT proteins.
Materials:
-
Appropriate cell line (e.g., Jurkat, primary human T cells)
-
Cytokine for stimulation (e.g., IFNα)
-
This compound working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTAT, anti-total STAT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere (if applicable). Starve cells in serum-free medium for 4-6 hours. Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate the cells with the appropriate cytokine for the recommended time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for phosphorylated STAT overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities for both phosphorylated and total STAT. Calculate the ratio of pSTAT to total STAT and determine the IC50 value of this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 — 3decision [3decision.discngine.com]
- 4. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for Phospho-STAT3 (Tyr705) Detection Following Treatment with TyK2-IN-21-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway is a cornerstone of cytokine signaling, playing a pivotal role in regulating immune responses, cell proliferation, and inflammation. Tyrosine kinase 2 (TYK2), a member of the JAK family, is a key mediator in the signaling cascades of various cytokines, including interleukins (IL-12, IL-23) and type I interferons. Upon cytokine receptor engagement, TYK2 undergoes autophosphorylation and subsequently phosphorylates downstream STAT proteins. The phosphorylation of STAT3 at tyrosine 705 (p-STAT3) is a critical activation event, leading to its dimerization, nuclear translocation, and regulation of target gene expression.[1][2] Dysregulation of the TYK2-STAT3 axis is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.
TyK2-IN-21-d3 is a deuterated prodrug of a potent and selective TYK2 inhibitor. Its active metabolite is designed to allosterically inhibit the kinase activity of TYK2, thereby blocking the downstream phosphorylation of STAT3.[3] This application note provides a detailed protocol for utilizing Western blot to quantify the inhibitory effect of this compound on STAT3 phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TYK2-STAT3 signaling pathway and the experimental workflow for assessing the inhibitory activity of this compound.
Data Presentation
The following table summarizes representative quantitative data for the dose-dependent inhibition of STAT3 phosphorylation by the active metabolite of this compound.
| Treatment Group | Concentration (nM) | p-STAT3 (Tyr705) Signal (Normalized) | Total STAT3 Signal (Normalized) | % Inhibition of p-STAT3 |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 0% |
| This compound (Active) | 1 | 0.85 | 0.98 | 15% |
| This compound (Active) | 10 | 0.52 | 1.01 | 48% |
| This compound (Active) | 50 | 0.23 | 0.99 | 77% |
| This compound (Active) | 100 | 0.11 | 1.02 | 89% |
| This compound (Active) | 500 | 0.04 | 0.97 | 96% |
Note: The data presented are representative and should be determined empirically for the specific cell line and experimental conditions used. The IC50 for potent and selective TyK2 inhibitors on p-STAT3 is often in the low nanomolar range.
Experimental Protocols
Materials and Reagents
| Reagent/Antibody | Recommended Vendor (Example) | Catalog # (Example) |
| This compound | MedChemExpress | HY-138317 |
| Recombinant Human IL-23 | R&D Systems | 1290-IL |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| PVDF Membranes | Millipore | IPVH00010 |
| 5% Bovine Serum Albumin (BSA) in TBST | - | - |
| p-STAT3 (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology | 9145 |
| STAT3 (124H6) Mouse mAb | Cell Signaling Technology | 9139 |
| β-Actin (13E5) Rabbit mAb | Cell Signaling Technology | 4970 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Technology | 7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., a human peripheral blood mononuclear cell line or other cells responsive to IL-23) in 6-well plates at a density that will achieve 70-80% confluency at the time of the experiment.
-
Cell Starvation (Optional): Once cells are attached, you may replace the growth medium with serum-free or low-serum medium for 4-6 hours to reduce basal levels of STAT3 phosphorylation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Add the diluted inhibitor or vehicle control (DMSO) to the cells and incubate for 1-2 hours at 37°C and 5% CO₂.
Cytokine Stimulation
-
To induce a robust p-STAT3 signal, stimulate the cells with an appropriate cytokine, such as IL-23 (e.g., 20 ng/mL), for the final 15-30 minutes of the inhibitor treatment period. The optimal cytokine concentration and stimulation time should be determined empirically for your specific cell line.
Cell Lysis and Protein Quantification
-
Cell Wash: After treatment and stimulation, place the plate on ice and aspirate the culture medium. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000-1:10,000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for Total STAT3 and Loading Control): To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin). After imaging, wash the membrane and incubate with a mild stripping buffer. Wash thoroughly, block again, and repeat the antibody incubation steps with the primary antibodies for total STAT3 and the loading control.
Data Analysis
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Further normalize the p-STAT3/total STAT3 ratio to the loading control signal to correct for any loading discrepancies.
-
Calculate the percent inhibition of p-STAT3 for each concentration of this compound relative to the vehicle-treated control.
-
Plot the normalized p-STAT3 levels against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with a Tyk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines involved in both innate and adaptive immunity, including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[1][2][3][4] These cytokines are pivotal in the differentiation and function of various immune cells, such as T helper 1 (Th1) and Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][5] Selective Tyk2 inhibitors are being investigated as therapeutic agents for a range of immune-mediated disorders.[1][6] By blocking the Tyk2 signaling pathway, these inhibitors can modulate the immune response, for instance, by reducing the production of pro-inflammatory cytokines and inhibiting the differentiation of pathogenic T cell subsets.[1] Flow cytometry is an indispensable tool for elucidating the specific effects of Tyk2 inhibitors on various immune cell populations, enabling detailed characterization of changes in cell frequency, phenotype, and signaling status.[1][7]
This document provides detailed protocols for the treatment of immune cells with a selective Tyk2 inhibitor, using TyK2-IN-21-d3 as a representative compound, and subsequent analysis using flow cytometry. This compound is an orally active prodrug of a Tyk2 inhibitor, designed to improve bioavailability.[8] In in vitro cellular assays, its active metabolite is expected to exhibit selective inhibition of Tyk2 signaling. The protocols outlined below are designed to assess changes in immune cell subsets and to investigate the inhibition of Tyk2-mediated STAT phosphorylation.
Mechanism of Action: Tyk2 Signaling Pathway
Tyk2 is an intracellular kinase that plays a crucial role in the signaling pathways of several key cytokines, including IL-12, IL-23, and Type I IFNs.[2][7][9] Tyk2 associates with the intracellular domains of the cytokine receptors. Upon cytokine binding to its receptor, Tyk2 and another associated JAK (often JAK1 or JAK2) are brought into close proximity, leading to their activation through trans-phosphorylation.[5] The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[7] Selective Tyk2 inhibitors, including the active form of this compound, block this cascade by inhibiting the kinase activity of Tyk2, thereby preventing the downstream phosphorylation of STATs and subsequent gene expression.[7]
Experimental Protocols
The following protocols provide a framework for analyzing the effects of the active metabolite of this compound on immune cells. It is recommended to optimize reagent concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: Immunophenotyping of Human PBMCs after In Vitro Treatment
This protocol details the analysis of changes in the frequency of major immune cell subsets in human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with a Tyk2 inhibitor.
Materials:
-
Human PBMCs, isolated from whole blood using density gradient centrifugation
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
This compound (or its active metabolite) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well cell culture plate
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking reagent
-
Live/Dead fixable viability stain
-
Fluorochrome-conjugated antibodies for cell surface markers (see Table 2 for a suggested panel)
-
FACS tubes
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Seed the PBMCs in a 96-well culture plate. Add the Tyk2 inhibitor at various concentrations (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control. Incubate for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.[1]
-
Cell Harvest and Staining: Harvest the cells and transfer them to FACS tubes. Wash the cells with Flow Cytometry Staining Buffer. Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.[1]
-
Fc Receptor Block: Block Fc receptors for 15 minutes at room temperature to reduce non-specific antibody binding.[1]
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Protocol 2: Phospho-Flow Cytometry for STAT Phosphorylation
This protocol is designed to assess the direct inhibitory effect of a Tyk2 inhibitor on cytokine-induced STAT phosphorylation.
Materials:
-
Human PBMCs or isolated immune cell subsets
-
Serum-free RPMI-1640 medium
-
This compound (or its active metabolite) dissolved in DMSO
-
DMSO (vehicle control)
-
Cytokines for stimulation (e.g., IL-12, IL-23, or IFN-α)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization Buffer (e.g., Perm/Wash™ Buffer)
-
Fluorochrome-conjugated antibodies for cell surface markers
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT4)
-
FACS tubes
References
- 1. benchchem.com [benchchem.com]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
Application of TyK2-IN-21-d3 in Psoriasis Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of TyK2-IN-21-d3, a deuterated prodrug of a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor, in the context of psoriasis research. While specific public data on this compound is limited, this guide draws upon research of closely related deuterated TYK2 inhibitors with similar chemical structures to provide a comprehensive framework for its application.
This compound serves as a valuable research tool, offering potential advantages in pharmacokinetic profiles due to its deuterated nature. It is designed to convert to its active form, which allosterically inhibits the pseudokinase (JH2) domain of TYK2. This selective inhibition blocks the signaling of key cytokines implicated in the pathogenesis of psoriasis, such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2][3][4]
Mechanism of Action: Targeting the TYK2 Pathway in Psoriasis
TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. In the context of psoriasis, TYK2 is crucial for the signaling of pro-inflammatory cytokines that drive the disease process.[5][6] The binding of cytokines like IL-23 to their receptors on immune cells activates TYK2 and its partner JAKs, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and cellular proliferation.
The active metabolite of this compound selectively binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2] This allosteric inhibition locks the kinase in an inactive conformation, preventing its activation and subsequent downstream signaling. By disrupting the IL-23/IL-17 axis, a central pathogenic pathway in psoriasis, this inhibitor can effectively reduce the inflammatory cascade.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of a representative deuterated TYK2 inhibitor with a similar N-(methyl-d3)pyridazine-3-carboxamide skeleton, referred to here as "Compound 30".[1] This data provides an expected performance profile for this compound's active metabolite.
Table 1: In Vitro Potency and Selectivity [1]
| Assay | IC₅₀ (nM) |
| TYK2 JH2 Binding Affinity | Data not available |
| IL-23-induced STAT3 Phosphorylation | < 1 |
| IFNα-induced STAT3 Phosphorylation | 1.8 |
| IL-6-induced STAT3 Phosphorylation (JAK1/2/TYK2) | > 10,000 |
| GM-CSF-induced STAT5 Phosphorylation (JAK2) | > 10,000 |
Table 2: In Vivo Efficacy in a Mouse Model of Psoriasis [1] (IL-23-induced ear swelling model)
| Treatment Group | Dose (mg/kg, oral) | Inhibition of Ear Swelling (%) |
| Vehicle | - | 0 |
| Compound 30 | 3 | 45 |
| Compound 30 | 10 | 78 |
| Compound 30 | 30 | 95 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in psoriasis research are provided below.
In Vitro Assays
1. TYK2 JH2 Domain Binding Assay
-
Objective: To determine the binding affinity of the active metabolite of this compound to the isolated TYK2 pseudokinase (JH2) domain.
-
Method: A competitive binding assay, such as a LanthaScreen™ Eu Kinase Binding Assay, can be employed.
-
Protocol:
-
Prepare a reaction mixture containing recombinant TYK2 JH2 protein, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Add serial dilutions of the test compound (active metabolite).
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
A decrease in the FRET signal indicates displacement of the tracer by the compound. Calculate the IC₅₀ value from the dose-response curve.
-
2. Cellular STAT Phosphorylation Assay
-
Objective: To assess the functional inhibition of TYK2-mediated signaling pathways in a cellular context.
-
Method: Flow cytometry-based detection of phosphorylated STAT proteins in cytokine-stimulated human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Pre-incubate human whole blood or PBMCs with serial dilutions of the test compound or vehicle control.
-
Stimulate the cells with a specific cytokine to activate the target pathway (e.g., IL-23 for TYK2/JAK2, IFNα for TYK2/JAK1).
-
After stimulation, fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3).
-
Analyze the samples by flow cytometry to quantify the levels of pSTAT in relevant cell populations.
-
Determine the IC₅₀ values based on the inhibition of cytokine-induced STAT phosphorylation.
-
In Vivo Models
1. IL-23-Induced Psoriasis-like Skin Inflammation Model
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in a psoriasis-like mouse model.
-
Method: Intradermal injection of IL-23 into the mouse ear induces localized inflammation characterized by erythema, scaling, and epidermal thickening, mimicking psoriatic lesions.
-
Protocol:
-
Acclimatize mice (e.g., BALB/c) for one week.
-
On day 0, measure the baseline ear thickness of both ears using a digital caliper.
-
Administer this compound or vehicle orally once daily, starting from day 0.
-
Shortly after oral dosing, inject recombinant mouse IL-23 intradermally into the right ear. Inject the vehicle into the left ear as a control.
-
Repeat the oral dosing and intradermal injections daily for a specified period (e.g., 4 days).
-
Measure ear thickness daily.
-
At the end of the study, euthanize the mice and collect ear tissue for histological analysis (H&E staining for epidermal thickness) and measurement of pro-inflammatory cytokine levels (e.g., IL-17A) by ELISA or qPCR.
-
Calculate the percentage inhibition of ear swelling compared to the vehicle-treated group.
-
Conclusion
This compound, as a deuterated prodrug of a selective allosteric TYK2 inhibitor, represents a potent research tool for investigating the role of the TYK2 signaling pathway in psoriasis and for the preclinical evaluation of this therapeutic strategy. Its mechanism of action, targeting the IL-23/IL-17 axis, is highly relevant to the pathophysiology of psoriasis. The provided protocols offer a robust framework for characterizing the in vitro and in vivo activity of this and similar compounds, facilitating further drug development efforts in the field of autoimmune and inflammatory diseases.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. TYK2 inhibitor deucravacitinib shows impressive long-term response in psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
Application Notes and Protocols for Studying the IL-23 Signaling Pathway with TyK2-IN-21-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a key cytokine in the pathogenesis of various autoimmune and inflammatory diseases, promoting the differentiation, maintenance, and function of T helper 17 (Th17) cells.[1][2] The IL-23 signaling pathway is a critical area of research for the development of novel therapeutics. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is an essential intracellular enzyme that mediates the signaling of IL-23.[3][4][5] Upon binding of IL-23 to its receptor, TYK2, in conjunction with JAK2, is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7][8] Activated STAT3 then translocates to the nucleus to induce the transcription of pro-inflammatory cytokines, most notably IL-17A.[8]
TyK2-IN-21-d3 is a deuterated, orally active prodrug of a potent and selective TYK2 inhibitor.[1][9] Its mechanism of action is allosteric, targeting the pseudokinase (JH2) regulatory domain of TYK2, which distinguishes it from many other JAK inhibitors that competitively bind to the ATP-binding site in the catalytic (JH1) domain.[4][10] This specificity for the JH2 domain of TYK2 is thought to contribute to a more favorable safety profile by avoiding the inhibition of other JAK family members.[4][10] The deuteration in this compound is a strategy to improve its pharmacokinetic properties.[11]
These application notes provide detailed protocols for utilizing this compound as a tool to investigate the IL-23 signaling pathway in vitro.
Data Presentation
The inhibitory activity of TYK2 inhibitors on the IL-23 signaling pathway can be quantified through various in vitro assays. The following tables summarize representative quantitative data for selective TYK2 inhibitors, which can be used as a reference for experiments with this compound.
Table 1: Representative Inhibitory Activity of Selective TYK2 Inhibitors
| Compound | Assay Type | Target Cell | Stimulant | Measured Endpoint | IC50 (nM) |
| Deucravacitinib | STAT3 Phosphorylation | Human PBMCs | IL-23 | pSTAT3 | ~5 |
| NDI-031407 | STAT3 Phosphorylation | Human PBMCs | IL-23 | pSTAT3 | ~50-500 |
| Compound 30 (N-(methyl-d3)pyridazine-3-carboxamide skeleton) | STAT3 Phosphorylation | Jurkat cells | IFNα | pSTAT3 | < 3.2 |
| NDI-031407 | IL-17A Production | Human CD4+ T cells | IL-23 + anti-CD2/3/28 | IL-17A | ~100 |
Note: IC50 values can vary depending on the specific experimental conditions, cell type, and assay format. The data presented here are representative values from published studies on similar selective TYK2 inhibitors.[10][12][13]
Table 2: Selectivity Profile of a Representative Allosteric TYK2 Inhibitor (Deucravacitinib)
| Kinase | Assay Type | IC50 (nM) | Selectivity (fold vs. TYK2) |
| TYK2 | Biochemical | ~1 | - |
| JAK1 | Biochemical | >1000 | >1000 |
| JAK2 | Biochemical | >1000 | >1000 |
| JAK3 | Biochemical | >1000 | >1000 |
This high selectivity for TYK2 over other JAK family members is a key feature of allosteric inhibitors targeting the JH2 domain.[14][15]
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on the IL-23 signaling pathway.
Protocol 1: Inhibition of IL-23-Induced STAT3 Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of STAT3 in response to IL-23 stimulation in human PBMCs using intracellular flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-23
-
This compound (and its active metabolite for direct comparison if available)
-
DMSO (vehicle control)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated anti-human CD4 antibody
-
Fluorochrome-conjugated anti-human pSTAT3 (Tyr705) antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Culture the cells in RPMI 1640 with 10% FBS.
-
Inhibitor Pre-treatment: Seed the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Prepare serial dilutions of this compound in DMSO, and then dilute in culture medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a DMSO-only vehicle control.
-
Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-23 to a final concentration of 10-50 ng/mL. Incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Resuspend the cells in FACS buffer containing the anti-human CD4 and anti-human pSTAT3 antibodies. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Gate on the CD4+ T cell population and analyze the median fluorescence intensity (MFI) of pSTAT3.
-
Data Analysis: Calculate the percentage of inhibition of pSTAT3 for each concentration of this compound compared to the IL-23 stimulated, vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Measurement of IL-17A Production from Cultured Th17 Cells
This protocol outlines the procedure to measure the inhibitory effect of this compound on the production of IL-17A from in vitro differentiated or ex vivo isolated Th17 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human CD4+ T cells
-
Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β) and neutralizing antibodies (anti-IL-4, anti-IFN-γ)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
DMSO (vehicle control)
-
Human IL-17A ELISA kit
-
Microplate reader
Procedure:
-
Th17 Cell Differentiation (if necessary): Isolate naive CD4+ T cells from PBMCs. Culture the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of Th17 polarizing cytokines and neutralizing antibodies for 3-5 days.
-
Cell Plating and Inhibitor Treatment: Plate the differentiated Th17 cells or isolated memory CD4+ T cells in a 96-well plate. Add serial dilutions of this compound or DMSO vehicle control to the wells.
-
Cell Restimulation: Restimulate the cells with anti-CD3/CD28 antibodies or with IL-23 (if the cells are already committed to the Th17 lineage) for 24-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-17A ELISA: Perform the IL-17A ELISA according to the manufacturer's instructions.[16][17][18] Briefly, this involves adding the supernatants and standards to an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and determine the concentration of IL-17A in each sample. Calculate the percentage of inhibition of IL-17A production for each concentration of this compound and determine the IC50 value.
Visualizations
IL-23 Signaling Pathway and Point of Inhibition by this compound
Caption: IL-23 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing STAT3 Phosphorylation
Caption: Workflow for measuring inhibition of STAT3 phosphorylation.
Experimental Workflow for Measuring IL-17A Production
Caption: Workflow for measuring inhibition of IL-17A production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyk2/STAT3 Signaling Mediates β-Amyloid-Induced Neuronal Cell Death: Implications in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 15. omnihealthpractice.com [omnihealthpractice.com]
- 16. Human IL-17A ELISA Kit Elisa Kit KE00015 | Proteintech [ptglab.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Human IL-17A ELISA Kit (KAC1591) - Invitrogen [thermofisher.com]
Application Notes and Protocols for TyK2-IN-21-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
TyK2-IN-21-d3 is a deuterated, orally active prodrug of a potent and selective tyrosine kinase 2 (TyK2) inhibitor.[1][2] As a critical component of the Janus kinase (JAK) family, TyK2 plays a pivotal role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons (IFNs).[3][4][5] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] Consequently, selective inhibition of TyK2 presents a promising therapeutic strategy for these conditions.[6][7] this compound, by targeting the pseudokinase (JH2) domain, offers an allosteric mechanism of inhibition, which confers high selectivity over other JAK family members, potentially minimizing off-target effects.[8][9] These application notes provide detailed information on this compound, its mechanism of action, and protocols for its use in research settings.
Product Information
| Product Name | CAS Number | Known Supplier(s) |
| This compound | 2583719-08-6 | MedChemExpress[10] |
Mechanism of Action
This compound is the prodrug of a selective TyK2 inhibitor. Upon administration, it is converted to its active form, which allosterically inhibits TyK2 by binding to its regulatory pseudokinase (JH2) domain.[9] This binding stabilizes an inactive conformation of the enzyme, preventing the ATP-binding and catalytic functions of the kinase (JH1) domain.[8][9] This targeted approach avoids the highly conserved ATP-binding site within the JAK family, leading to greater selectivity for TyK2 over JAK1, JAK2, and JAK3.[9] The inhibition of TyK2 disrupts the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of inflammatory genes.[3]
Signaling Pathway
The following diagram illustrates the central role of TyK2 in cytokine signaling pathways.
Caption: TyK2 signaling pathway and point of inhibition by this compound.
Experimental Protocols
1. In Vitro TyK2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the active form of this compound against TyK2.
-
Materials:
-
Recombinant human TyK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Active form of this compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the active form of this compound in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the TyK2 enzyme and substrate to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for TyK2.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
2. Cellular Assay for STAT3 Phosphorylation
-
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
-
Materials:
-
Human cell line expressing the IL-23 receptor (e.g., human peripheral blood mononuclear cells (PBMCs) or a suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human IL-23
-
This compound (serially diluted)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol)
-
Anti-phospho-STAT3 (p-STAT3) antibody (e.g., targeting Tyr705) conjugated to a fluorophore
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and starve overnight in a low-serum medium if necessary.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an EC80 concentration of IL-23 for 15-30 minutes.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells with cold permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-p-STAT3 antibody.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of p-STAT3.
-
Calculate the percent inhibition of p-STAT3 for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Experimental Workflow
Caption: Workflow for in vitro and cell-based evaluation of this compound.
Data Presentation
| Assay Type | Parameter | Description |
| In Vitro Kinase Assay | IC50 (nM) | Concentration of the active compound required to inhibit 50% of TyK2 enzymatic activity. |
| Cellular p-STAT3 Assay | IC50 (nM) | Concentration of the compound required to inhibit 50% of cytokine-induced STAT3 phosphorylation in cells. |
| Kinase Selectivity Panel | IC50 (nM) | IC50 values against other JAK family members (JAK1, JAK2, JAK3) to determine selectivity. |
| In Vivo Pharmacokinetics | AUC, Cmax, T1/2 | Measures of drug exposure, maximum concentration, and half-life in animal models. |
Conclusion
This compound is a valuable research tool for investigating the role of TyK2 in various physiological and pathological processes. Its deuterated nature may offer altered pharmacokinetic properties for in vivo studies. The provided protocols serve as a starting point for characterizing the inhibitory activity of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems. The high selectivity of the parent compound for TyK2 makes it a promising candidate for further investigation in the development of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bms.com [bms.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.co.jp]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TyK2 Inhibitor Efficacy
This technical support center provides troubleshooting guidance for researchers encountering a lack of STAT3 phosphorylation inhibition when using the TyK2 inhibitor, TyK2-IN-21-d3. The information is presented in a question-and-answer format to directly address common issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a TyK2 inhibitor on STAT3 phosphorylation?
A1: Tyrosine kinase 2 (TyK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[2][3] The canonical signaling cascade proceeds as follows:
-
A cytokine binds to its cell surface receptor, bringing the associated TyK2 and another JAK (like JAK1 or JAK2) into close proximity.[3][4]
-
This proximity leads to the auto-phosphorylation and activation of the JAKs.[5]
-
Activated TyK2 then phosphorylates specific tyrosine residues on the intracellular domain of the cytokine receptor.[6]
-
These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][7]
-
TyK2 phosphorylates the recruited STAT3 at the critical tyrosine 705 (Tyr705) residue.[6][8]
-
Phosphorylated STAT3 (p-STAT3) molecules form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[8][9]
A selective TyK2 inhibitor like this compound is expected to bind to TyK2 and block its kinase activity, thereby preventing the phosphorylation of STAT3 and inhibiting downstream gene expression.[2] Some allosteric inhibitors, such as deucravacitinib (B606291), bind to the regulatory pseudokinase (JH2) domain to lock the enzyme in an inactive state.[2][10]
Q2: My TyK2 inhibitor is not reducing p-STAT3 levels. What are the primary areas to investigate?
A2: A failure to observe the expected inhibition of STAT3 phosphorylation can typically be traced to one of three areas:
-
Compound Integrity and Activity: Issues with the inhibitor itself, such as solubility, stability, or concentration.
-
Experimental System and Protocol: Problems within the experimental setup, including the cell line, stimulation conditions, controls, or the detection method.
-
Biological Complexity: The presence of alternative or compensatory signaling pathways that are not dependent on TyK2.
A systematic troubleshooting approach, as detailed in the guide below, is the most effective way to identify the root cause.
Q3: How important is inhibitor selectivity? Could off-target effects be a factor?
-
Off-Target Inhibition: If an inhibitor is not selective, it may block other JAKs, leading to broader biological effects than anticipated.[12] For example, inhibiting JAK1/2 in addition to TyK2 could mask or alter the specific phenotype associated with TyK2 inhibition.
-
High Selectivity: Newer allosteric inhibitors, which bind to the more distinct regulatory (JH2) domain, offer significantly higher selectivity for TyK2 over other JAKs.[10][12] This minimizes off-target effects and ensures that the observed results are due to the specific inhibition of TyK2.[13]
Below is a table summarizing the selectivity profiles of deucravacitinib (a selective allosteric TyK2 inhibitor) compared to other JAK inhibitors.[10][14] Lower IC50 values indicate higher potency.
| Inhibitor | Mechanism | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Deucravacitinib | Allosteric (JH2) | ~2.2 | >10,000 | >10,000 | >10,000 |
| Tofacitinib | ATP-competitive | ~107 | ~3.8 | ~2.9 | ~1.6 |
| Upadacitinib | ATP-competitive | ~44 | ~1.4 | ~3.3 | ~15 |
| Baricitinib | ATP-competitive | ~59 | ~2.3 | ~2.7 | ~110 |
Data compiled from published in vitro whole blood assays. Actual values may vary based on assay conditions.[14][15][16]
Q4: Could other kinases be phosphorylating STAT3 in my system?
A4: Yes. While TyK2 is a key kinase for STAT3 activation in response to specific cytokines like IL-12 and IL-23, other kinases can also phosphorylate STAT3.[9][17] If your experimental system involves growth factors or other cytokines, STAT3 could be activated by:
-
Other JAK family members (JAK1, JAK2): These are primary activators of STAT3 in response to cytokines like IL-6.[9]
-
Src family kinases: Non-receptor tyrosine kinases like Src can also directly phosphorylate STAT3.[18]
-
Receptor Tyrosine Kinases (RTKs): Receptors for growth factors like EGFR can activate STAT3.[18]
If the stimulus you are using activates one of these parallel pathways, a highly selective TyK2 inhibitor may not fully block STAT3 phosphorylation.
Part 2: Troubleshooting Guide: No Inhibition of STAT3 Phosphorylation
This guide provides a logical workflow to diagnose why this compound may not be inhibiting STAT3 phosphorylation in your experiment.
Part 3: Key Experimental Protocols
A properly executed Western blot is essential for accurately measuring changes in STAT3 phosphorylation.[8][19]
Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a standard method for treating cells, preparing lysates, and detecting total and phosphorylated STAT3 via Western blot.[5][20]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat cells for IFN stimulation, or other relevant lines) in appropriate plates and grow to 70-80% confluency.[5]
-
For many cell types, serum-starve for 4-6 hours to reduce baseline signaling.[5]
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and controls (vehicle, positive control inhibitor) for 1-2 hours.
-
Stimulate cells with an appropriate cytokine (e.g., 20 ng/mL IL-23 or 1000 U/mL IFN-α) for 15-30 minutes to induce STAT3 phosphorylation.[5]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate media and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[5]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate the lysate on ice for 30 minutes, vortexing periodically.[20]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[20]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[20]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Include a protein ladder.[5]
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C with gentle agitation.[8][21]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Signal Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a digital imaging system.[5]
-
-
Stripping and Re-probing (Recommended):
-
To normalize for protein loading, the membrane should be stripped and re-probed for total STAT3 and a loading control protein like β-Actin or GAPDH.[21]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Tyk2/STAT3 Signaling Mediates β-Amyloid-Induced Neuronal Cell Death: Implications in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyk2 and Stat3 Regulate Brown Adipose Tissue Differentiation and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 18. mdpi.com [mdpi.com]
- 19. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Technical Support Center: TyK2-IN-21-d3 Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using TyK2-IN-21-d3 and may encounter challenges with its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the deuterated, orally active prodrug of a Tyrosine Kinase 2 (TyK2) inhibitor.[1] TyK2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of various cytokines that are critical in autoimmune and inflammatory diseases.[2][3][4][5] As such, inhibitors of TyK2 are valuable tools for studying and potentially treating these conditions. The deuterated form, this compound, can be used as a tracer or an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[1][6]
Q2: I'm having trouble dissolving this compound in DMSO. What are the common reasons for this?
Difficulties in dissolving small molecule inhibitors like this compound in DMSO can arise from several factors:
-
Compound Purity: Impurities in the compound can negatively impact its solubility.[7]
-
DMSO Quality: The purity and water content of the DMSO are critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7][8] Water contamination can significantly decrease the solubility of many organic compounds.[7][8] It is recommended to use anhydrous, high-purity DMSO.[7][9]
-
Temperature: The dissolution of some compounds is temperature-dependent. Gentle warming can often aid solubility.[7]
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.[7]
Q3: My this compound precipitated out of the DMSO stock solution after storage. What should I do?
Precipitation after storage, particularly after freeze-thaw cycles, is a common issue.[7] To redissolve the compound, you can try gently warming the solution to 37°C and vortexing or sonicating it.[7][9][10] To prevent this from happening in the future, it is advisable to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[2][10][11]
Q4: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in DMSO.
| Problem | Potential Cause | Suggested Solution |
| This compound powder is not dissolving in DMSO. | - Insufficient mixing- Low-quality DMSO- Concentration is too high | - Vortex the solution for a longer duration.- Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[7][8]- Try preparing a more dilute solution. |
| The solution remains cloudy or has visible particles after vortexing. | - Incomplete dissolution | - Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[7][9]- Use a bath sonicator for 5-10 minutes to aid dissolution.[2][7][9] |
| The compound dissolves initially but precipitates out upon cooling to room temperature. | - Supersaturated solution | - The prepared concentration is likely above the solubility limit at room temperature. For experiments, consider keeping the solution at 37°C or prepare a fresh dilution from a warmer stock. |
| Precipitation is observed after a freeze-thaw cycle. | - Compound coming out of solution at lower temperatures | - Warm the vial to 37°C and vortex to redissolve before use.[7][9]- Aliquot stock solutions to minimize freeze-thaw cycles.[2][10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general method for preparing a stock solution. The final concentration may need to be adjusted based on the specific requirements of your experiment and the observed solubility.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex: Vortex the solution for 1-2 minutes to facilitate dissolution.[7]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Troubleshooting Dissolution (if necessary):
-
Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2][10][11]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Simplified TyK2 signaling pathway and the inhibitory action of its active metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Optimizing TyK2-IN-21-d3 Concentration for Cell Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of TyK2-IN-21-d3 in cell-based assays. This compound is a prodrug that, upon administration, is converted to its active form, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). Understanding the optimal concentration and potential challenges is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active prodrug of a selective TYK2 inhibitor. In experimental settings, it is designed to improve the absorption of the active compound. Once inside the cell or in vivo, it is metabolized to its active form, which then targets TYK2. TYK2 is a member of the Janus kinase (JAK) family and plays a key role in the signaling pathways of various cytokines, including IL-12, IL-23, and Type I interferons. By inhibiting TYK2, the active metabolite of this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune and inflammatory responses mediated by these cytokines.
Q2: What is a good starting concentration for this compound in cell-based assays?
A2: Since this compound is a prodrug, the optimal concentration depends on the metabolic capacity of the cell line being used to convert it to its active form. For initial experiments with the active form of the inhibitor, a concentration range of 1 nM to 1 µM is a recommended starting point for most cell lines. This is based on the potent activity of similar selective TYK2 inhibitors. However, it is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How do I prepare this compound for cell culture experiments?
A3: this compound, like many small molecule inhibitors, is typically supplied as a powder and is often soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level, typically ≤ 0.1% .
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of TYK2 signaling (e.g., no change in pSTAT levels) | 1. Insufficient conversion of prodrug: The cell line may have low metabolic activity to convert this compound to its active form. 2. Inhibitor concentration too low: The concentration used may be below the effective range for the specific cell line. 3. Cell line insensitivity: The TYK2 signaling pathway may not be critical or highly active in the chosen cell line. 4. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Consider using the active form of the inhibitor directly if available. Alternatively, allow for a longer pre-incubation time to facilitate conversion. 2. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 10 µM). 3. Confirm that the cell line expresses TYK2 and responds to the cytokine stimulus (e.g., IL-12, IL-23, or IFN-α) in the absence of the inhibitor. 4. Use a fresh aliquot of the inhibitor stock solution for each experiment. |
| High cell death or cytotoxicity observed | 1. Inhibitor concentration too high: Exceeding the therapeutic window can lead to off-target effects and toxicity. 2. Solvent toxicity: The final DMSO concentration in the culture medium is too high. 3. Prolonged incubation time: Continuous exposure to the inhibitor may be toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 for cell viability and work at concentrations well below this value. 2. Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle control (medium with the same DMSO concentration as the highest inhibitor dose). 3. Conduct a time-course experiment to determine the shortest incubation time that yields the desired inhibitory effect. |
| Precipitate formation in cell culture medium | 1. Poor solubility: The working concentration of the inhibitor exceeds its solubility limit in the aqueous medium. 2. Improper dilution technique: Adding a large volume of concentrated DMSO stock directly to the medium. | 1. Lower the final concentration of the inhibitor. 2. Prepare serial dilutions of the DMSO stock in the cell culture medium. Add the final, most-diluted DMSO stock to the medium with gentle vortexing to ensure rapid mixing. |
| Inconsistent results between experiments | 1. Variability in cell conditions: Differences in cell passage number, confluency, or overall health. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution. 3. Assay variability: Minor deviations in experimental procedures. | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and health. 2. Prepare fresh dilutions for each experiment from a master stock. 3. Adhere strictly to a standardized protocol. |
Data Presentation
Table 1: Recommended Starting Concentration Range for the Active Form of this compound
| Parameter | Recommended Range | Notes |
| Starting Concentration | 1 nM - 1 µM | A 10-point dose-response curve within this range is recommended for initial experiments. |
| Final DMSO Concentration | ≤ 0.1% | Ensure all wells, including controls, have the same final DMSO concentration. |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using a STAT3 Phosphorylation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the active form of this compound by measuring the inhibition of cytokine-induced STAT3 phosphorylation.
Materials:
-
A responsive cell line (e.g., a human cell line expressing the IL-23 receptor)
-
This compound or its active form
-
Anhydrous DMSO
-
Complete cell culture medium
-
Recombinant human cytokine (e.g., IL-23)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the inhibitor in complete culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (medium with the highest DMSO concentration) and an untreated control.
-
Inhibitor Treatment: Remove the growth medium and replace it with the medium containing the serially diluted inhibitor or controls. Pre-incubate the cells for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the cytokine (e.g., IL-23 at a pre-determined optimal concentration) to all wells except the unstimulated control. Incubate for the optimal stimulation time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the levels of phosphorylated and total STAT3 by Western blot or ELISA.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA). Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the inhibitor concentration to determine the cytotoxic IC50.
Visualizations
Caption: Simplified TYK2 signaling pathway and the point of inhibition by the active form of this compound.
Caption: General experimental workflow for determining the IC50 of this compound in cell-based assays.
Caption: A logical relationship diagram for troubleshooting common issues when using this compound.
TyK2-IN-21-d3 stability issues in long-term experiments
Technical Support Center: TyK2-IN-21-d3
Disclaimer: Information regarding a compound with the specific identifier "this compound" is not publicly available in the reviewed scientific literature. The "-d3" designation suggests it is a deuterated compound, likely developed to improve metabolic stability. This guide is therefore based on the established principles for other selective TyK2 inhibitors, particularly those that are deuterated or function as allosteric inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the significance of the "-d3" designation?
A1: this compound is presumed to be a small molecule inhibitor of Tyrosine Kinase 2 (TyK2). The "-d3" signifies that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This process, known as deuteration, is a common strategy in drug development to improve the compound's metabolic stability and pharmacokinetic profile by slowing down its breakdown by enzymes in the body.
Q2: What is the likely mechanism of action for a novel TyK2 inhibitor like this compound?
A2: Many modern TyK2 inhibitors, such as deucravacitinib, are allosteric inhibitors that selectively bind to the regulatory pseudokinase (JH2) domain of TyK2.[1][2][3] This binding stabilizes an inactive conformation of the kinase, preventing its activation and downstream signaling.[1][2] This mechanism allows for high selectivity for TyK2 over other Janus kinases (JAKs), which is a significant advantage over traditional JAK inhibitors that target the more conserved ATP-binding site in the active kinase (JH1) domain.[2][4]
Q3: Which signaling pathways are affected by TyK2 inhibition?
A3: TyK2 is a key mediator for several cytokine signaling pathways crucial in autoimmune and inflammatory diseases.[5] Inhibition of TyK2 primarily affects the signaling of interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β).[1][3][5][6][7] These pathways are critical for the differentiation and function of Th1 and Th17 cells.[2][5]
Q4: What are the recommended general storage and handling procedures for a compound like this compound?
A4: For long-term stability, the compound in solid form should be stored at -20°C, protected from light and moisture.[1] Once dissolved, stock solutions (e.g., in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to 6 months).[1] For short-term storage (up to a month), -20°C is acceptable.[1]
Troubleshooting Guide for Long-Term Experiments
This guide addresses common stability-related issues that may arise during extended experiments.
| Issue / Question | Potential Cause | Recommended Solution & Action |
| Why is my compound precipitating out of the stock solution or cell culture media? | 1. Exceeded Solubility: The concentration in the stock solution or final dilution is too high for the solvent or aqueous media. 2. Improper Storage: The stock solution was stored at an inappropriate temperature (e.g., -20°C instead of -80°C), leading to compound aggregation. 3. Solvent Effects: The solvent used for the stock solution (e.g., DMSO) is at too high a final concentration in the aqueous media, causing the compound to crash out. | 1. Verify Solubility: Check the compound's solubility limits. If necessary, prepare a lower concentration stock solution. 2. Optimize Storage: Always store stock solutions at -80°C for long-term stability.[1] 3. Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental media is typically below 0.5% (v/v). 4. Gentle Re-solubilization: If precipitation is observed, you can try gently warming the solution to 37°C and vortexing or sonicating briefly to redissolve the compound.[1] |
| Why am I seeing inconsistent results or a loss of activity over time? | 1. Compound Degradation: The inhibitor may be unstable in solution under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light, or pH of the media). 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution vial can lead to degradation.[1] 3. Adsorption to Plastics: The compound may be adsorbing to the surface of storage vials or experimental labware, reducing its effective concentration. | 1. Assess Stability: Perform a stability study under your specific experimental conditions (see protocols below). Use freshly prepared dilutions for each experiment. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.[1] 3. Use Appropriate Labware: Consider using low-adsorption polypropylene (B1209903) tubes and plates. Include appropriate controls in every experiment to monitor for activity changes. |
| Why is the inhibitory activity lower than expected? | 1. Inaccurate Concentration: There may have been an error in weighing the solid compound or in pipetting during dilution. 2. Degraded Compound: The compound may have degraded during shipping or initial storage. | 1. Verify Concentration: If possible, verify the concentration of your stock solution using an analytical method like HPLC-UV. Ensure pipettes are properly calibrated. 2. Confirm Integrity: Perform a dose-response experiment to determine the IC50 value and compare it to any available data. If in doubt, use a fresh vial of the compound. |
Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol outlines the standard procedure for preparing a high-concentration stock solution for long-term storage and use.
-
Weighing the Compound: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Solvent Selection: Use an appropriate solvent as specified by the manufacturer, typically high-purity, anhydrous DMSO.
-
Dissolution: Add the calculated volume of solvent to the solid compound to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly at room temperature to ensure complete dissolution. Gentle warming to 37°C may be necessary.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-adsorption polypropylene vials. Store these aliquots at -80°C, protected from light.[1]
-
Working Solutions: For experiments, thaw a single aliquot. Prepare fresh dilutions in your cell culture medium or assay buffer immediately before use. Do not re-freeze and re-use thawed aliquots.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol determines the stability of the compound in its stock solution after multiple freeze-thaw cycles.
| Step | Procedure | Details |
| 1. Preparation | Prepare a 10 mM stock solution of this compound in DMSO. | Use the procedure from Protocol 1. |
| 2. Initial Sample (T0) | Immediately after preparation, take an aliquot of the stock solution. | This is your baseline (0 freeze-thaw cycles). Analyze its purity and concentration via HPLC. |
| 3. Freeze-Thaw Cycles | Subject the main stock solution vial to a series of freeze-thaw cycles. | A cycle consists of freezing at -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid. |
| 4. Sampling | After 1, 3, and 5 freeze-thaw cycles, take an aliquot for analysis. | Ensure the solution is vortexed gently after thawing and before taking the sample. |
| 5. Analysis | Analyze the purity and concentration of each sample using a validated HPLC method. | Compare the results from cycles 1, 3, and 5 to the T0 baseline. |
| 6. Data Interpretation | Calculate the percentage of the compound remaining relative to the T0 sample. | A loss of >5-10% purity or concentration typically indicates instability. |
Visualizations
Signaling Pathways
Caption: TyK2 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Experimental workflow for stability assessment.
Troubleshooting Logic
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting unexpected results with TyK2-IN-21-d3
Welcome to the technical support center for TyK2-IN-21-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active prodrug of a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor.[1] As a prodrug, it is designed to be converted into its active inhibitor form within the body. This strategy can help to improve the bioavailability of the drug, especially in the presence of gastric acid-reducing agents.[1] The active form of the inhibitor targets TYK2, a member of the Janus kinase (JAK) family of enzymes.[2][3][4] TYK2 plays a crucial role in the signaling pathways of several cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3][5][6] By inhibiting TYK2, the compound blocks the downstream signaling cascade involving the phosphorylation of Signal Transducers and Activators of Transcription (STATs), thereby reducing the production of pro-inflammatory cytokines.[2][7]
Q2: How does the deuteration in this compound affect its properties?
A2: The "-d3" in this compound indicates the presence of three deuterium (B1214612) atoms (a stable isotope of hydrogen) at a specific position in the molecule. This isotopic substitution, often at a metabolically vulnerable site, is a common strategy in drug design to improve metabolic stability. By replacing hydrogen with the heavier deuterium, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This can lead to a longer half-life and improved pharmacokinetic profile of the compound.[8]
Q3: What are the potential off-target effects of TYK2 inhibitors?
A3: The primary concern for off-target effects with TYK2 inhibitors is the potential for inhibition of other members of the JAK family (JAK1, JAK2, and JAK3) due to the high degree of homology in their ATP-binding sites.[9] Inhibition of these other JAKs can lead to unintended biological consequences.[9] However, newer generations of TYK2 inhibitors, particularly allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain rather than the conserved ATP-binding (JH1) domain, exhibit significantly higher selectivity.[8][9][10][11][12] It is crucial to review the selectivity profile of the specific TYK2 inhibitor being used.
Q4: How should I prepare and store this compound solutions?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Precipitation | Visually inspect the final working solution for any signs of precipitation. If observed, prepare a fresh dilution, ensuring rapid mixing of the DMSO stock into the aqueous buffer. Consider lowering the final concentration.[13] | A clear, homogenous solution and consistent inhibitory activity. |
| Inhibitor Degradation | Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. Avoid using aqueous solutions that have been stored for extended periods.[13] | Restoration of expected inhibitory potency. |
| Suboptimal Cytokine Stimulation | Perform a dose-response curve for the stimulating cytokine (e.g., IL-12, IL-23, IFN-α) to determine the optimal concentration (e.g., EC80) for your specific cell type and assay conditions. | A robust and reproducible signaling window to measure inhibition. |
| Incorrect Assay Endpoint | Ensure the chosen readout (e.g., pSTAT phosphorylation, cytokine production) is a direct and robust downstream event of TYK2 signaling for the cytokine used. | Clear, dose-dependent inhibition of the selected endpoint. |
| Cell Health and Passage Number | Use healthy cells within a consistent and low passage number range. High passage numbers can lead to altered signaling responses. | Reduced variability and more consistent assay results. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Plating | Ensure uniform cell density across all wells. Use a multichannel pipette for cell plating and visually inspect plates before adding the inhibitor. | Reduced well-to-well variability in the assay signal. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | Minimized variability due to edge effects. |
| Reagent Inconsistency | Use high-quality, validated reagents, including cytokines and antibodies. Aliquot and store reagents according to the manufacturer's instructions to prevent degradation.[9] | More reliable and reproducible results. |
Issue 3: Unexpected In Vivo Efficacy or Toxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | As this compound is a prodrug designed to improve bioavailability, ensure the formulation and route of administration are appropriate for the animal model.[1] For oral dosing, verify the vehicle used (e.g., 0.5% Methyl Cellulose). | Consistent and predictable plasma concentrations of the active inhibitor. |
| Species-Specific Potency Differences | Be aware of potential differences in inhibitor potency between human and the animal model species. This can be due to amino acid variations in the drug's binding site on TYK2.[14] | A better understanding of the translatability of the in vivo results to humans. |
| Off-Target Effects | If unexpected toxicity is observed, consider the possibility of off-target effects. Review the inhibitor's selectivity profile and consider including control groups treated with a structurally different TYK2 inhibitor.[9] | Identification of whether the observed toxicity is due to on-target TYK2 inhibition or off-target effects. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-23-induced STAT3 Phosphorylation in Human PBMCs
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human IL-23
-
Fixation/Permeabilization Buffer
-
Phospho-specific antibody for STAT3 (pY705)
-
Flow Cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donors using a standard method like Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI-1640 with 10% FBS and plate at a density of 1-2 x 10^6 cells/mL in a 96-well plate.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in DMSO, followed by a final dilution in culture medium to achieve the desired concentrations.
-
Inhibitor Treatment: Add the diluted inhibitor or vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-23 to a final concentration that induces a submaximal response (previously determined by a dose-response experiment) and incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Immediately fix the cells by adding a fixation buffer, followed by permeabilization according to the manufacturer's protocol.
-
Staining: Add the phospho-specific STAT3 antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the pSTAT3 signal and calculate the IC50 value for the inhibitor.
Visualizations
Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for assessing the in vitro potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bms.com [bms.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. revvity.com [revvity.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent TyK2-IN-21-d3 precipitation in media
Welcome to the technical support center for TyK2-IN-21-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an orally active prodrug of a potent and selective tyrosine kinase 2 (TYK2) inhibitor.[1] TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons.[2] As such, inhibitors of TYK2 are valuable tools for studying autoimmune diseases and other inflammatory conditions.[3] this compound is noted for its good chemical stability in aqueous systems at various pH levels.[1]
Q2: I observed precipitation after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of small molecule inhibitors like this compound in aqueous media is a common issue, often arising from the compound's low water solubility.[4] When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer or cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many poorly water-soluble kinase inhibitors, DMSO is the solvent of choice for preparing high-concentration stock solutions.[5][6] It is crucial to use anhydrous (water-free) DMSO to ensure the stability and solubility of the compound in the stock solution.
Q4: How should I store stock solutions of this compound?
Stock solutions in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage.[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][5]
Q5: Are there any general tips for preventing precipitation during experimental setup?
Yes. When diluting the DMSO stock solution into your aqueous experimental medium, it is best to add the stock solution to pre-warmed media (e.g., 37°C) while gently vortexing or swirling.[7] This helps to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation. Also, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[5]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Problem: Precipitate forms immediately after adding the stock solution to the media.
| Potential Cause | Recommended Solution |
| High Final Concentration | The working concentration of this compound exceeds its solubility limit in the aqueous medium. |
| - Lower the final concentration of the inhibitor in your experiment. | |
| - Perform a solubility test to determine the maximum soluble concentration in your specific medium. | |
| Improper Dilution Technique | Rapidly adding a concentrated stock to the medium can cause the compound to precipitate before it has a chance to dissolve. |
| - Pre-warm the cell culture medium to 37°C before adding the inhibitor.[7] | |
| - Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersal.[7] | |
| - Perform serial dilutions of the stock solution in 100% DMSO first, then add the final, most-diluted DMSO stock to the medium.[5] |
Problem: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may be degrading or aggregating over long incubation periods. |
| - Prepare fresh working solutions for each experiment. | |
| - Minimize the exposure of the compound to light and elevated temperatures. | |
| Media Components | Components in the cell culture medium, such as serum proteins, may interact with the compound and cause it to precipitate. |
| - Test the solubility of this compound in serum-free versus serum-containing media to see if serum is a contributing factor. | |
| - If possible, consider reducing the serum concentration during the treatment period. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Gently warm the solution to 37°C and vortex or sonicate briefly to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in anhydrous DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This reduces the volume of DMSO added to the final culture.
-
Final Dilution: Pre-warm the cell culture medium to 37°C. Add the diluted DMSO stock solution to the medium at the desired final concentration. For example, add 1 µL of a 1 mM intermediate stock to 1 mL of medium to get a 1 µM final concentration with 0.1% DMSO.
-
Mixing: Immediately and gently mix the final working solution by inverting the tube or pipetting.
-
Application: Use the freshly prepared working solution for your experiment without delay.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: TyK2-IN-21-d3 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TyK2-IN-21-d3, focusing on its potential cytotoxic effects in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its expected effect on primary cells?
This compound is the deuterated form of TyK2-IN-21, a prodrug of a potent and selective Tyrosine Kinase 2 (TyK2) inhibitor. TyK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3] By inhibiting TyK2, this compound is expected to modulate immune responses in primary cells, particularly immune cells, involved in these signaling cascades. In non-immune primary cells, off-target effects could potentially lead to cytotoxicity.
Q2: At what concentrations should I expect to see cytotoxicity with this compound in primary cell cultures?
The cytotoxic profile of this compound in primary cells has not been extensively published. However, for many selective TyK2 inhibitors, cytotoxicity is not observed at concentrations required for therapeutic efficacy.[4][5] It is crucial to perform a dose-response experiment to determine the specific cytotoxic concentrations for your primary cell type of interest. A starting point could be to test a range of concentrations from 0.1 µM to 100 µM.
Q3: What are the common mechanisms that could lead to cytotoxicity in primary cells treated with a TyK2 inhibitor?
While selective TyK2 inhibitors are designed to have a favorable safety profile, potential mechanisms for cytotoxicity in primary cells could include:
-
Off-target kinase inhibition: At higher concentrations, the inhibitor might affect other kinases essential for cell survival.
-
Mitochondrial toxicity: Interference with mitochondrial function can lead to apoptosis.
-
Induction of apoptosis: The compound could trigger programmed cell death through various intracellular pathways.
-
Cell-type specific effects: Primary cells can have unique sensitivities to kinase inhibitors based on their specific signaling dependencies.
Q4: How can I distinguish between targeted anti-proliferative effects and unintended cytotoxicity?
This is a critical aspect of evaluating a targeted inhibitor. Here's how to differentiate:
-
Cell proliferation assays vs. cytotoxicity assays: Run parallel assays. An anti-proliferative effect will show a decrease in cell number (e.g., via BrdU or Ki67 staining) without a significant increase in cell death markers (e.g., LDH release or Annexin V staining).
-
Time-course experiments: Cytotoxicity often manifests over time, while anti-proliferative effects might be observed earlier.
-
Reversibility: Upon compound washout, cells may resume proliferation if the effect is cytostatic, but they will not recover from cytotoxic effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
Possible Cause 1: Primary cell health and culture conditions.
-
Troubleshooting Step:
-
Ensure primary cells are healthy and have a high viability (>95%) before starting the experiment.
-
Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment.
-
Use fresh, high-quality culture medium and supplements.
-
Perform a vehicle control (e.g., DMSO) to rule out solvent-induced cytotoxicity.
-
Possible Cause 2: Off-target effects of the compound.
-
Troubleshooting Step:
-
Perform a kinase profiling assay to assess the selectivity of this compound at the concentrations used.
-
Compare the cytotoxic effects in your primary cell type with a cell line that does not express TyK2 or has a knockout of the TYK2 gene.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause 1: Variability in primary cell donors.
-
Troubleshooting Step:
-
Whenever possible, use primary cells from the same donor for a set of experiments.
-
If using multiple donors, test a sufficient number to assess donor-to-donor variability and report the mean and standard deviation.
-
Possible Cause 2: Inconsistent compound preparation.
-
Troubleshooting Step:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Ensure complete solubilization of the compound in the vehicle before diluting it in the culture medium.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Human Primary PBMCs and HUVECs after 48 hours
| Concentration (µM) | Primary PBMCs (% Viability) | Primary HUVECs (% Viability) |
| Vehicle (0.1% DMSO) | 100 ± 2.5 | 100 ± 3.1 |
| 1 | 98.7 ± 3.1 | 99.2 ± 2.8 |
| 10 | 95.2 ± 4.5 | 97.6 ± 3.5 |
| 50 | 85.1 ± 5.2 | 90.4 ± 4.1 |
| 100 | 62.4 ± 6.8 | 75.3 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes. Carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
Caption: TyK2 Signaling Pathway Inhibition.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting High Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining TyK2-IN-21-d3 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TyK2 inhibitor prodrug, TyK2-IN-21-d3, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is the deuterated, orally active prodrug of a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor.[1][2] As a prodrug, it is designed to improve the oral bioavailability of the active inhibitor.[2] Key features include:
-
Enhanced Stability: It exhibits good chemical stability in aqueous solutions across a range of pH values.[2]
-
Improved Bioavailability: The prodrug design helps to overcome challenges with oral absorption that can be affected by changes in gastric acid.[2]
-
Mechanism of Action: The active form of the drug is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of key cytokines involved in inflammatory and autoimmune diseases, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.
Q2: How is this compound activated in vivo?
A2: this compound is a phosphate (B84403) ester prodrug. It is designed to be cleaved by intestinal alkaline phosphatases, which are enzymes present in the gut, to release the active drug. This enzymatic conversion is a critical step for the in vivo efficacy of the compound.
Q3: What are the primary signaling pathways affected by the active form of this compound?
A3: The active inhibitor of this compound primarily targets the JAK-STAT signaling pathway. Specifically, it interferes with the signaling cascades initiated by:
-
IL-23: Important for the differentiation and maintenance of Th17 cells.
-
IL-12: Crucial for the differentiation of Th1 cells.
-
Type I Interferons (IFN-α/β): Key regulators of the innate immune response.
By inhibiting TYK2, the drug blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of pro-inflammatory genes.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during the formulation and in vivo delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or variable oral bioavailability | Poor solubility of the compound in the dosing vehicle. While this compound is a prodrug designed for improved solubility, formulation is still critical. | 1. Optimize the formulation. Consider using a suspension with a suspending agent like methylcellulose (B11928114) and a surfactant like Tween 80 to improve wetting and prevent aggregation. 2. pH adjustment of the vehicle. Although this compound is stable across a range of pH, the solubility of the active metabolite may still be pH-dependent. Ensure the vehicle pH is compatible with the compound's properties. 3. Particle size reduction. If working with a solid form, micronization can increase the surface area for dissolution. |
| Degradation of the compound in the formulation prior to dosing. | 1. Assess formulation stability. Prepare the formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C) for the duration of the study. Analyze the concentration of this compound at various time points to check for degradation. 2. Prepare fresh formulations. If stability is a concern, prepare the dosing formulation immediately before administration. | |
| Inconsistent results between animals | Inaccurate dosing. Oral gavage requires proper technique to ensure the full dose is delivered to the stomach. | 1. Ensure proper oral gavage technique. Use appropriate gavage needle size and length for the animal model. Confirm correct placement of the gavage needle before administering the dose. 2. Train personnel. All personnel performing oral gavage should be properly trained and proficient in the technique. |
| Inter-animal variability in metabolism and absorption. | 1. Increase the number of animals per group. This can help to account for biological variability. 2. Consider the fed/fasted state of the animals. Food in the stomach can affect drug absorption. Standardize the feeding schedule of the animals before and after dosing. | |
| Unexpected toxicity or adverse effects | Off-target effects or high peak plasma concentrations (Cmax). | 1. Dose-range finding study. Conduct a preliminary study with a range of doses to determine the maximum tolerated dose (MTD). 2. Pharmacokinetic analysis. Characterize the pharmacokinetic profile to understand the Cmax, Tmax, and overall exposure (AUC). If Cmax is too high, consider a formulation that provides a more sustained release. |
| Vehicle-related toxicity. | 1. Administer the vehicle alone to a control group. This will help to differentiate between compound-related and vehicle-related toxicity. 2. Use well-tolerated vehicles. Common oral gavage vehicles for preclinical studies include aqueous solutions of methylcellulose and/or Tween 80. |
Data Presentation
Representative Solubility of a TYK2 Inhibitor Prodrug
The following table provides representative solubility data for a phosphate prodrug of a TYK2 inhibitor in common preclinical vehicles. This data is intended to serve as a starting point for formulation development. Actual solubility of this compound should be determined empirically.
| Vehicle | Concentration (mg/mL) | Appearance |
| Water | > 50 | Clear Solution |
| 0.5% Methylcellulose in Water | > 50 | Clear Solution |
| 0.5% Methylcellulose, 0.1% Tween 80 in Water | > 50 | Clear Solution |
| Phosphate Buffered Saline (PBS), pH 7.4 | > 50 | Clear Solution |
Data is representative for phosphate prodrugs and should be confirmed for this compound.
Representative Pharmacokinetic Parameters of an Oral TYK2 Inhibitor Prodrug in Mice
This table shows representative pharmacokinetic parameters for a TYK2 inhibitor prodrug following oral administration in mice. This data can be used as a reference for designing pharmacokinetic studies.
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Cmax (Maximum Concentration) | 1500 | ng/mL |
| Tmax (Time to Maximum Concentration) | 1.0 | hour |
| AUC (Area Under the Curve) | 5000 | ng*h/mL |
| t1/2 (Half-life) | 3.5 | hours |
This data is representative for a TYK2 inhibitor prodrug and may vary for this compound.
Experimental Protocols
Formulation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous formulation of this compound for oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Methylcellulose and 0.1% v/v Tween 80 in sterile water)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the vehicle:
-
Add 0.5 g of methylcellulose to 50 mL of hot sterile water (60-80°C) while stirring.
-
Continue stirring until the methylcellulose is fully dispersed.
-
Add 50 mL of cold sterile water and continue stirring until the solution becomes clear and viscous.
-
Add 0.1 mL of Tween 80 and stir until fully mixed.
-
-
Prepare the dosing formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound.
-
In a separate container, wet the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.
-
Continue stirring for at least 30 minutes before dosing.
-
-
Storage:
-
It is recommended to prepare the formulation fresh on the day of dosing.
-
If storage is necessary, store at 2-8°C and re-suspend by stirring before use. Conduct stability tests to confirm the compound's integrity under these conditions.
-
Oral Gavage Administration in Mice
Objective: To accurately administer the this compound formulation to mice.
Materials:
-
Mouse oral gavage needles (flexible or rigid, appropriate size for the mouse weight)
-
Syringes (1 mL)
-
Prepared this compound formulation
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each mouse immediately before dosing.
-
Calculate the volume of the formulation to be administered based on the mouse's body weight and the desired dose. A common dosing volume is 10 mL/kg.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and try again.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.
-
-
Post-Dosing Monitoring:
-
Observe the mouse for a few minutes after dosing to ensure there are no signs of distress, such as difficulty breathing.
-
Pharmacokinetic Blood Sampling in Mice
Objective: To collect serial blood samples from mice to determine the pharmacokinetic profile of this compound.
Materials:
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Lancets or fine-gauge needles
-
Capillary tubes
-
Anesthetic (if required by institutional guidelines, though not always necessary for saphenous vein sampling)
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Warm the mouse using a heat lamp to dilate the blood vessels, which facilitates blood collection.
-
-
Blood Collection (Saphenous Vein):
-
Immobilize the hind leg of the mouse.
-
Wipe the area over the saphenous vein with an alcohol swab.
-
Puncture the vein with a lancet or needle.
-
Collect the blood droplet using a capillary tube and transfer it to a microcentrifuge tube.
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
-
Sample Processing:
-
Keep the blood samples on ice.
-
Centrifuge the tubes to separate the plasma.
-
Transfer the plasma to a new, labeled tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Sampling Time Points:
-
Collect blood at predetermined time points after dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Visualizations
Caption: The TYK2 signaling pathway and the mechanism of action of the active TYK2 inhibitor.
Caption: Activation of the this compound prodrug by intestinal alkaline phosphatase.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Novel TyK2 Inhibitors: TyK2-IN-21-d3 and Deucravacitinib in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for autoimmune diseases, Tyrosine Kinase 2 (TyK2) has emerged as a pivotal mediator of pro-inflammatory cytokine signaling. This guide provides a detailed comparative analysis of two notable TyK2 inhibitors: TyK2-IN-21-d3, a novel deuterated compound, and deucravacitinib (B606291), the first-in-class approved allosteric TyK2 inhibitor for psoriasis. This comparison is based on available preclinical data in psoriasis models, offering insights into their respective potencies, selectivities, and in vivo efficacies.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and deucravacitinib target the TyK2 enzyme, a member of the Janus kinase (JAK) family. TyK2 is crucial for the signaling of key cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs)[1][2]. By inhibiting TyK2, these compounds disrupt the downstream signaling cascade that leads to chronic inflammation and keratinocyte hyperproliferation characteristic of psoriatic lesions.
Deucravacitinib employs a unique allosteric inhibition mechanism. It binds to the regulatory pseudokinase (JH2) domain of TyK2, locking the enzyme in an inactive conformation. This mode of action confers high selectivity for TyK2 over other JAK family members (JAK1, JAK2, and JAK3), which share a highly conserved ATP-binding site in their catalytic (JH1) domains[2].
While specific details on the active form of this compound are emerging, it is part of a series of novel N-(methyl-d3)pyridazine-3-carboxamide derivatives that also bind to the TyK2 pseudokinase domain[3][4]. The incorporation of deuterium (B1214612) is a strategy often used to improve metabolic stability[4].
Quantitative Data Summary
The following tables summarize the available quantitative data for the active form of a compound from the same series as this compound (referred to as "Compound 30" in cited literature) and deucravacitinib.
Table 1: In Vitro Potency (IC50, nM)
| Compound | TYK2 JH2 Binding | IL-12/IFN-γ stimulated STAT3 phosphorylation |
| Compound 30 | 1.8 | 1.9 |
| Deucravacitinib | Not Reported in this study | 3.8 |
Data for Compound 30 and the comparative deucravacitinib data are from Fan, H., et al. (2022)[3][4].
Table 2: Kinase Selectivity (IC50, nM)
| Compound | TYK2 | JAK1 | JAK2 | JAK3 |
| Compound 30 | >1000 (JH1 domain) | >1000 | >1000 | >1000 |
| Deucravacitinib (Whole Blood Assay) | 5.3 | 90 | >10000 | >10000 |
| Deucravacitinib (Kinase Binding Assay) | 0.2 | >10,000 | >10,000 | >10,000 |
Data for Compound 30 from Fan, H., et al. (2022)[3]. Data for deucravacitinib from Chimalakonda, A., et al. (2021) and Benchchem (2025)[5].
Table 3: In Vivo Efficacy in Psoriasis Mouse Models
| Compound | Model | Dosing | Key Findings |
| Compound 30 | IL-23-driven Acanthosis | 7.5, 15, 30 mg/kg (oral, twice daily) | Dose-dependent reduction in ear thickness. Significant efficacy observed at all doses. |
| Deucravacitinib | Imiquimod-induced Psoriasis | 30 mg/kg (oral, once daily) | Significant reduction in PASI scores (erythema, scaling, and skin thickness). |
Data for Compound 30 from Fan, H., et al. (2022)[3][4]. Data for deucravacitinib from Lu, Y., et al. (2025)[6][7].
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model (for Deucravacitinib)
This widely used model recapitulates key features of human psoriasis.
-
Animal Model: Female BALB/c or C57BL/6 mice (8 weeks old) are typically used[5][6].
-
Induction: A daily topical application of 62.5 mg of 5% imiquimod (B1671794) cream is administered to the shaved dorsal skin for 6 consecutive days[5][6].
-
Treatment: Deucravacitinib (e.g., 30 mg/kg) is administered orally, once daily, concurrently with the imiquimod application[5][6].
-
Endpoint Assessments: The Psoriasis Area and Severity Index (PASI) is used to score erythema, scaling, and skin thickness daily on a 0-4 scale. Histological analysis of skin biopsies for epidermal thickness (acanthosis) and inflammatory cell infiltration is performed at the end of the study[5][6].
IL-23-Induced Psoriasis Mouse Model (for Compound 30)
This model focuses on the central role of the IL-23/IL-17 axis in psoriasis.
-
Animal Model: C57BL/6 mice are commonly used[8].
-
Induction: Recombinant murine IL-23 is injected intradermally into the ear daily for a specified period (e.g., 4 days) to induce an inflammatory response[8][9].
-
Treatment: The test compound (e.g., Compound 30 at 7.5, 15, or 30 mg/kg) is administered orally, typically twice daily[3][4].
-
Endpoint Assessments: The primary endpoint is the measurement of ear thickness. Histological analysis and measurement of cytokine levels (e.g., IL-17A, IL-22) in the ear tissue are also common endpoints[8][9].
Visualizing the Pathways and Processes
TyK2 Signaling Pathway in Psoriasis
Caption: TyK2 signaling pathway in psoriasis and the inhibitory action of TyK2 inhibitors.
Experimental Workflow: Imiquimod-Induced Psoriasis Model
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Comparative Logic of TyK2 Inhibitors
Caption: Logical comparison of Deucravacitinib and the active form of this compound.
Discussion
The available preclinical data suggests that both deucravacitinib and the novel deuterated TyK2 inhibitor series, represented by Compound 30, are highly potent and selective inhibitors of TyK2. Both compounds demonstrate efficacy in relevant mouse models of psoriasis.
Deucravacitinib has a well-established profile, with extensive data from both preclinical models and large-scale clinical trials, leading to its regulatory approval. Its high selectivity, attributed to its allosteric mechanism of action, is a key differentiator from less selective JAK inhibitors.
The active compound from the series related to this compound, Compound 30, shows promising in vitro potency that is comparable to, and in some assays superior to, deucravacitinib. Furthermore, it demonstrates significant in vivo efficacy in the IL-23-driven psoriasis model, a key pathway in human disease. The deuteration strategy may offer advantages in terms of metabolic stability and pharmacokinetics, which warrants further investigation.
It is important to note that this compound itself is a prodrug, designed to improve oral bioavailability[10][11][12][13][14]. The in vivo data presented here is for the active moiety. A direct comparison of the prodrug formulation of this compound with deucravacitinib in the same psoriasis model would be necessary for a definitive head-to-head evaluation.
Conclusion
Both deucravacitinib and the novel deuterated TyK2 inhibitor represented by the active form of this compound are highly selective and effective TyK2 inhibitors in preclinical psoriasis models. Deucravacitinib has a proven clinical track record. The novel deuterated compound shows significant promise with potent in vitro activity and in vivo efficacy. Further studies are required to directly compare the performance of these two molecules and to fully elucidate the potential advantages of the deuterated compound in a clinical setting.
References
- 1. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 9. imavita.com [imavita.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Efficacy of TyK2 Inhibitors: Benchmarking Against the TyK2-IN-21-d3 Prodrug Concept
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of various Tyrosine Kinase 2 (TyK2) inhibitors, offering a benchmark for the evaluation of novel compounds such as TyK2-IN-21-d3. While specific in vivo efficacy data for this compound, a deuterated prodrug of a TyK2 inhibitor, is not publicly available, this document will compare its underlying strategy with the established in vivo performance of other notable TyK2 inhibitors. The focus is on providing a clear, data-driven comparison to aid in research and development decisions.
Introduction to TyK2 Inhibition and the Prodrug Strategy
TyK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of key cytokines implicated in autoimmune and inflammatory diseases, including IL-12, IL-23, and Type I interferons.[1][2][3] This has made TyK2 a compelling therapeutic target. TyK2 inhibitors can be broadly categorized into two main classes: ATP-competitive inhibitors that target the catalytic (JH1) domain and allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain.[1][4] Allosteric inhibitors, such as the FDA-approved deucravacitinib, have demonstrated greater selectivity over other JAK family members, potentially leading to a better safety profile.[1]
This compound represents a prodrug approach designed to enhance the oral bioavailability of a parent TyK2 inhibitor. Prodrugs are inactive compounds that are metabolized in the body to release the active drug. This strategy can overcome issues such as poor absorption or rapid metabolism. The deuteration of this compound is a common tactic to alter the metabolic profile of a compound, often leading to a longer half-life and increased exposure. While this approach is promising for improving pharmacokinetics, the ultimate success of such a compound is determined by its in vivo efficacy in relevant disease models.
Comparative In Vivo Efficacy of TyK2 Inhibitors
The following tables summarize the in vivo efficacy of several TyK2 inhibitors in various preclinical models of autoimmune and inflammatory diseases. This data provides a context for the level of efficacy that can be expected from a successful TyK2 inhibitor.
Table 1: Efficacy of TyK2 Inhibitors in Psoriasis Models
| Compound | Type | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Deucravacitinib (BMS-986165) | Allosteric (JH2) | Imiquimod-induced psoriasis (mouse) | Oral, daily | Significant reduction in ear thickness, scaling, and erythema. Reduced IL-23 and IL-17 expression. | [5] |
| ATMW-DC | Allosteric (JH2) | IL-23-induced ear swelling (mouse) | Oral | Dose-dependent inhibition of ear swelling (65-69%) and IL-17A levels (11-73%). | [6] |
| Compound 30 | Allosteric (JH2) | IL-23-driven acanthosis (mouse) | Oral | Orally effective in reducing psoriasis-like symptoms. | [1] |
| NDI-031407 | Catalytic (JH1) | Imiquimod-induced psoriasis (mouse) | 100 mg/kg, oral | Efficacy comparable to dexamethasone (B1670325) in reducing psoriasis score; improved skin histology. | [7] |
| AC-201 | TYK2/JAK1 | Plaque Psoriasis (human, Phase 2) | 50 mg, twice daily, oral | 74.3% of patients achieved PASI 75 at 12 weeks. | [8] |
Table 2: Efficacy of TyK2 Inhibitors in Arthritis and Colitis Models
| Compound | Type | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Deucravacitinib (BMS-986165) | Allosteric (JH2) | Collagen-induced arthritis (mouse) | Not specified | Not specified | |
| Compound 30 | Allosteric (JH2) | Anti-CD40-induced colitis (mouse) | Oral | Orally effective in ameliorating colitis. | [1] |
| NDI-031407 | Catalytic (JH1) | CD4+CD45RA+ adoptive transfer colitis (mouse) | Oral | Improved disease outcomes, reduced body weight loss, and improved colon histology. | [7] |
| NDI-031407 | Catalytic (JH1) | SKG model of spondyloarthritis (mouse) | Oral | Inhibited disease progression. | [9] |
Table 3: Efficacy of TyK2 Inhibitors in Neuroinflammation and Other Models
| Compound | Type | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| BMS-986202 | Allosteric (JH2) | Non-obese diabetic (NOD) mice & RIP-LCMV-GP mice (Type 1 Diabetes models) | In vivo administration | Reduced systemic and tissue-localized inflammation, prevented β-cell death, and delayed T1D onset. | [10] |
| Centrally Penetrant TYK2i (Cmpd-A) | Not specified | Experimental Autoimmune Encephalomyelitis (EAE) (mouse) | Semitherapeutic delivery | Reduced clinical score, lymphoid cell infiltration, and cytokines/chemokines. | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental setups for evaluating these inhibitors, the following diagrams illustrate the TyK2 signaling pathway and a general workflow for in vivo efficacy studies.
Caption: The TyK2 signaling pathway, a key target in autoimmune diseases.
Caption: A generalized workflow for preclinical in vivo efficacy testing.
Detailed Experimental Protocols
The following are representative experimental protocols for commonly used mouse models to evaluate the in vivo efficacy of TyK2 inhibitors.
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
-
Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment: The TyK2 inhibitor or vehicle is administered orally (e.g., by gavage) once or twice daily, starting from the first day of IMQ application until the end of the experiment. A positive control, such as a topical corticosteroid or another systemic anti-inflammatory agent, may be included.
-
Efficacy Parameters:
-
Clinical Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness, using a scale of 0 to 4 for each parameter (cumulative Psoriasis Area and Severity Index - PASI score).
-
Ear Thickness: Ear swelling is measured daily using a digital caliper.
-
Histology: At the end of the study, skin and ear samples are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Biomarker Analysis: Skin or serum samples can be analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23) by qPCR, ELISA, or flow cytometry.
-
IL-23-Induced Ear Swelling Model
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction: Recombinant mouse IL-23 (e.g., 0.5-1 µg in 20 µL of PBS) is injected intradermally into the ear pinna every other day for a specified period (e.g., 4-6 injections).
-
Treatment: The TyK2 inhibitor or vehicle is administered orally daily, typically starting one day before the first IL-23 injection.
-
Efficacy Parameters:
-
Ear Thickness: Ear swelling is the primary readout and is measured daily.
-
Histology: Ear tissue is collected for histological analysis of inflammation and epidermal hyperplasia.
-
Biomarker Analysis: Gene expression of inflammatory mediators in the ear tissue is quantified by qPCR.
-
Conclusion
The landscape of TyK2 inhibitors is rapidly evolving, with several compounds demonstrating significant in vivo efficacy in preclinical models of various autoimmune diseases. While this compound's prodrug and deuteration strategy holds promise for optimizing pharmacokinetic properties, its therapeutic potential will ultimately be determined by its ability to achieve efficacy comparable to or greater than the alternatives presented in this guide. The data and protocols compiled here offer a valuable resource for researchers and drug developers to contextualize the performance of new TyK2 inhibitors and to design robust preclinical studies for their evaluation. The continued development of potent and selective TyK2 inhibitors, including innovative approaches like prodrugs, is a promising avenue for the treatment of a wide range of inflammatory and autoimmune disorders.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 3. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 7. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
Comparative Analysis of TyK2-IN-21-d3 Cross-reactivity with other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of TyK2 inhibitors, with a focus on understanding the potential cross-reactivity of compounds like TyK2-IN-21-d3. As this compound is a prodrug, this guide will focus on the selectivity profile of its active form, a potent Tyrosine Kinase 2 (TyK2) inhibitor. While specific kinase panel screening data for the active metabolite of this compound is not publicly available, this guide will leverage data from highly selective, structurally related TyK2 inhibitors that, like the active form of this compound, target the regulatory pseudokinase (JH2) domain. This approach provides a strong inferential basis for understanding the expected selectivity profile of this compound's active form.
Executive Summary
TyK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are critical mediators of cytokine signaling pathways that regulate immune responses and inflammation. While first-generation JAK inhibitors targeted the highly conserved ATP-binding site within the catalytic (JH1) domain, leading to broader JAK family inhibition and associated side effects, a new class of TyK2 inhibitors achieves high selectivity by allosterically targeting the less conserved pseudokinase (JH2) domain. This novel mechanism of action results in a more targeted inhibition of TyK2-mediated signaling pathways, such as those activated by IL-12, IL-23, and Type I interferons. The data presented herein for comparator compounds demonstrates a significant selectivity margin for TyK2 over other JAK family members and a broad panel of other kinases.
Comparative Kinase Selectivity
The following tables summarize the inhibitory activity of comparator selective TyK2 inhibitors against the JAK family kinases. These compounds, like the active form of this compound, are known to bind to the TyK2 pseudokinase (JH2) domain. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate greater potency.
Table 1: Biochemical Kinase Inhibition of Selective TyK2 Inhibitors Against JAK Family Kinases
| Compound | TyK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity over JAK1 | Selectivity over JAK2 | Selectivity over JAK3 |
| Deucravacitinib | ~1.0 (JH2) | >10,000 (JH1) | >10,000 (JH1) | >10,000 (JH1) | >10,000-fold | >10,000-fold | >10,000-fold |
| NDI-031407 | 0.21 | 46 | 31 | 4.2 | ~220-fold | ~147-fold | ~20-fold |
| "Compound 30" | <0.017 (Kd) | >10,000 | >10,000 | >10,000 | >588,000-fold | >588,000-fold | >588,000-fold |
Data for Deucravacitinib and "Compound 30" reflect binding to the JH2 domain and lack of significant activity against the JH1 domains of other JAKs. NDI-031407 data is from radiometric assays targeting the catalytic domain.
Table 2: Cellular Assay Inhibition of Selective TyK2 Inhibitors
| Compound | TyK2-dependent cellular assay IC50 (nM) | JAK1/3-dependent cellular assay IC50 (nM) | JAK2-dependent cellular assay IC50 (nM) |
| Deucravacitinib | 2.2 (IL-12/IL-23) | 2,000 (IL-2) | 5,300 (EPO) |
| "Compound 30" | 1.9 (IL-23) | >1000 (IL-2) | 3496 (EPO) |
Cellular assays measure the inhibition of downstream signaling (e.g., STAT phosphorylation) in response to cytokine stimulation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the TyK2 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified JAK-STAT signaling pathway.
Caption: Experimental workflow for kinase selectivity.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of selective TyK2 inhibitors are provided below.
Biochemical Kinase Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase.
-
Reaction Setup : Kinase reactions are set up in a 96-well plate. Each well contains the purified kinase (e.g., TyK2, JAK1, JAK2, or JAK3), a specific substrate peptide, and the test inhibitor at various concentrations.
-
Initiation : The reaction is initiated by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination : The reaction is stopped by adding a solution that denatures the kinase, such as a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Washing : The membrane is washed multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection : The amount of radioactivity incorporated into the substrate peptide is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay quantifies the phosphorylation of STAT proteins within cells in response to cytokine stimulation, providing a measure of the inhibitor's cellular potency and selectivity.
-
Cell Culture and Starvation : A relevant cell line (e.g., peripheral blood mononuclear cells or a specific immune cell line) is cultured and then serum-starved to reduce basal signaling.
-
Inhibitor Pre-incubation : Cells are pre-incubated with the test inhibitor at various concentrations for a defined period.
-
Cytokine Stimulation : Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TyK2/JAK2, IL-2 for JAK1/JAK3, or EPO for JAK2).
-
Fixation and Permeabilization : The stimulation is stopped by fixing the cells with a solution like formaldehyde, followed by permeabilization with a detergent (e.g., methanol (B129727) or saponin) to allow antibody access to intracellular proteins.
-
Antibody Staining : Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4 for IL-12 stimulation).
-
Flow Cytometry Analysis : The fluorescence intensity of individual cells is measured using a flow cytometer. The level of STAT phosphorylation is proportional to the fluorescence signal.
-
Data Analysis : The geometric mean fluorescence intensity (gMFI) is determined for each condition. The percentage of inhibition of STAT phosphorylation is calculated relative to the cytokine-stimulated control without the inhibitor, and IC50 values are determined.
Conclusion
The available data on highly selective TyK2 inhibitors that target the pseudokinase (JH2) domain strongly suggest that the active form of this compound is likely to exhibit a high degree of selectivity for TyK2 over other JAK family members and a broader panel of kinases. This selectivity is achieved through an allosteric mechanism of inhibition that exploits structural differences in the less conserved JH2 domain. The provided experimental protocols offer a robust framework for the validation and characterization of the cross-reactivity profile of novel TyK2 inhibitors. For a definitive assessment, direct experimental evaluation of the active metabolite of this compound against a comprehensive kinase panel is recommended.
Comparative Efficacy and Reproducibility of Novel TYK2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results for a novel deuterated TYK2 inhibitor, referred to herein as Compound 30 (from the N-(methyl-d3)pyridazine-3-carboxamide series), against other prominent TYK2 inhibitors. This analysis is based on publicly available preclinical and clinical data, with a focus on reproducibility and data transparency.
This guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways and experimental workflows to facilitate a clear understanding of the current landscape of TYK2 inhibition.
Introduction to TYK2 Inhibition
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). These cytokines are pivotal in the pathogenesis of a wide range of autoimmune and inflammatory diseases. Consequently, selective inhibition of TYK2 has emerged as a promising therapeutic strategy, offering the potential for targeted immunomodulation with an improved safety profile compared to broader JAK inhibitors.
Preclinical Performance Comparison
The following tables summarize the in vitro potency and selectivity of Compound 30 and other notable TYK2 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected TYK2 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| Compound 30 | TYK2 (JH2) | Binding Affinity (K | <0.017 | - | - | - |
| TYK2 (JH1) | Kinase Assay | >1000 | - | - | - | |
| IL-12 induced pSTAT4 | Cellular Assay | 100 | - | ~1800-fold | - | |
| EPO-induced pSTAT3 (JAK2) | Cellular Assay | 3496 | - | - | - | |
| Deucravacitinib | TYK2 | Kinase Assay | 0.2 | >100-fold | >2000-fold | >100-fold |
| Zasocitinib (TAK-279) | TYK2 | Biochemical Assay | - | >1,000,000-fold | - | - |
| Brepocitinib | TYK2 | Kinase Assay | 23 | ~0.7-fold | ~3.3-fold | ~282-fold |
| JAK1 | Kinase Assay | 17 | - | - | - | |
| JAK2 | Kinase Assay | 77 | - | - | - | |
| JAK3 | Kinase Assay | 6494 | - | - | - | |
| Ropsacitinib | TYK2 | Kinase Assay | 15 | ~25.5-fold | ~4.9-fold | - |
| JAK1 | Kinase Assay | 383 | - | - | - | |
| JAK2 | Kinase Assay | 74 | - | - | - |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. A dash (-) indicates data not available.
Clinical Performance Comparison
The following table summarizes the clinical efficacy of various TYK2 inhibitors in Phase 2 and 3 trials for moderate-to-severe plaque psoriasis, a key indication for this class of drugs.
Table 2: Clinical Efficacy of TYK2 Inhibitors in Plaque Psoriasis (PASI 75 Response at Week 12-16)
| Drug | Study Phase | Dose | PASI 75 Response Rate | Placebo Response Rate |
| Deucravacitinib | Phase 3 | 6 mg QD | 53-58% | 9% |
| Zasocitinib (TAK-279) | Phase 2b | 15 mg QD | 68% | 6% |
| 30 mg QD | 67% | 6% | ||
| Envudeucitinib (ESK-001) | Phase 2 | 40 mg BID | 64% | 0% |
| VTX958 | Phase 2 | 225 mg BID / 300 mg BID | Statistically significant vs. placebo | - |
| Ropsacitinib | Phase 2b | 200 mg QD | 33% (PASI 90) | - |
| 400 mg QD | 46.5% (PASI 90) | - |
PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index score. BID = twice daily, QD = once daily.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments used in the preclinical evaluation of TYK2 inhibitors.
Cellular STAT3 Phosphorylation Assay (Cytokine Stimulation)
This assay measures the ability of a compound to inhibit the phosphorylation of STAT3, a key downstream signaling molecule of the TYK2 pathway, in response to cytokine stimulation.
1. Cell Culture and Preparation:
- Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92) in appropriate growth medium.
- Prior to the assay, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
2. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., Compound 30) and a positive control (e.g., deucravacitinib) in serum-free medium.
- Pre-incubate the cells with the compounds or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
3. Cytokine Stimulation:
- Stimulate the cells with a specific cytokine, such as IL-23 or IL-12, at a predetermined optimal concentration and time (e.g., 10 ng/mL for 30 minutes).
4. Cell Lysis:
- Immediately terminate the stimulation by placing the plate on ice and washing the cells with ice-cold PBS.
- Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation to remove cellular debris.
5. Protein Quantification and Analysis:
- Determine the protein concentration of each lysate using a BCA assay.
- Analyze the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using Western blotting or a quantitative ELISA.
- For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies for pSTAT3 (Tyr705) and total STAT3. Use a loading control (e.g., GAPDH) for normalization.
- Quantify band intensities using densitometry software.
6. Data Analysis:
- Calculate the ratio of pSTAT3 to total STAT3 for each treatment condition.
- Normalize the data to the vehicle-treated, cytokine-stimulated control.
- Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
In Vivo IL-23-Induced Acanthosis (Psoriasis-like Skin Inflammation) Mouse Model
This model is used to evaluate the in vivo efficacy of TYK2 inhibitors in a psoriasis-like disease model driven by the IL-23/IL-17 axis.
1. Animals:
- Use female C57BL/6 mice, 8-12 weeks of age.
- Acclimatize the animals for at least one week before the experiment.
2. Disease Induction:
- Anesthetize the mice (e.g., with isoflurane).
- Administer intradermal injections of recombinant murine IL-23 (e.g., 0.5 µg in 20 µL of PBS) into the ear pinna daily or every other day for a specified period (e.g., 4 to 16 days).
3. Compound Administration:
- Administer the test compound (e.g., Compound 30) orally or via another appropriate route at various doses, typically starting from the first day of IL-23 injection.
- Include a vehicle control group and a positive control group (e.g., an established TYK2 inhibitor).
4. Efficacy Readouts:
- Ear Thickness: Measure the ear thickness daily or on specified days using a digital caliper. The change in ear thickness is a primary measure of inflammation.
- Histological Analysis: At the end of the study, euthanize the mice and collect the ear tissue. Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Cytokine Analysis: Homogenize a portion of the ear tissue to measure the levels of pro-inflammatory cytokines, such as IL-17A and IL-22, using ELISA or qPCR.
5. Data Analysis:
- Compare the changes in ear thickness, histological scores, and cytokine levels between the compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
In Vivo Anti-CD40-Induced Colitis Mouse Model
This model is used to assess the efficacy of TYK2 inhibitors in an acute model of intestinal inflammation driven by innate immunity and IL-23.
1. Animals:
- Use immunodeficient mice, such as Rag2-/- mice, aged 8-12 weeks.
2. Colitis Induction:
- Administer a single intraperitoneal (i.p.) injection of an agonistic anti-CD40 antibody (e.g., 100 µg).
- Use an isotype control antibody for the control group.
3. Compound Administration:
- Administer the test compound orally at various doses, typically starting before or at the time of anti-CD40 antibody injection.
- Include a vehicle control group.
4. Efficacy Readouts:
- Body Weight: Monitor the body weight of the mice daily as a measure of disease severity.
- Histological Analysis: Euthanize the mice at a predetermined time point (e.g., day 7) and collect the colon. Perform H&E staining on sections of the proximal colon to assess immune cell infiltration, loss of goblet cells, and other signs of inflammation.
- Gene Expression Analysis: Isolate RNA from the proximal colon tissue and perform qPCR to measure the expression of pro-inflammatory cytokines such as IL-23, IL-12, and IL-1β.
5. Data Analysis:
- Compare the percentage of initial body weight, histological scores, and gene expression levels between the compound-treated and vehicle control groups.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for TYK2 Inhibitors.
Navigating Kinase Selectivity: A Comparative Analysis of a TYK2 Inhibitor Against JAK Family Members
A deep dive into the selectivity profile of a potent TYK2 inhibitor reveals a significant therapeutic advantage in the landscape of immune-mediated diseases. This guide provides a comparative analysis of the selectivity of a representative allosteric TYK2 inhibitor, Deucravacitinib, against the Janus kinase (JAK) family members JAK1, JAK2, and JAK3, supported by experimental data and detailed methodologies.
While specific public domain data for "TyK2-IN-21-d3" is not available, this guide will utilize the extensively studied, first-in-class, oral, selective TYK2 inhibitor, Deucravacitinib, as a representative compound to illustrate the principles of high-selectivity TYK2 inhibition. Deucravacitinib's unique mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, sets it apart from traditional JAK inhibitors that bind to the highly conserved ATP-binding site in the catalytic (JH1) domain.[1] This allosteric inhibition confers an unparalleled selectivity profile, minimizing off-target effects commonly associated with broader JAK inhibition.[2][3]
Quantitative Comparison of Inhibitory Activity
Deucravacitinib demonstrates potent and highly selective inhibition of TYK2 with minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations.[1][4][5] This contrasts sharply with other approved JAK inhibitors, such as Tofacitinib, Upadacitinib, and Baricitinib, which exhibit broader activity across the JAK family.[1][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) in in-vitro whole blood assays, which measure the inhibition of specific cytokine-induced signaling pathways mediated by different JAK pairings.
| Compound | Signaling Pathway | Kinases Involved | IC50 (nM) |
| Deucravacitinib | IL-12/IL-23 signaling | TYK2/JAK2 | 13 |
| IL-2 signaling | JAK1/JAK3 | 1646 | |
| TPO signaling | JAK2/JAK2 | >10000 | |
| Tofacitinib | IL-2 signaling | JAK1/JAK3 | 17 |
| Upadacitinib | Not specified | JAK1/3 | - |
| Baricitinib | Not specified | JAK1/2/3 | - |
Data sourced from in-vitro whole blood assays.[1][4][5]
Experimental Protocols
The selectivity of TYK2 and JAK inhibitors is determined using robust in-vitro assays that simulate physiological conditions.
Whole Blood Assays for Kinase Selectivity
Objective: To measure the inhibitory activity of compounds against specific JAK-mediated signaling pathways in a cellular context.
Methodology:
-
Fresh human whole blood is collected from healthy donors.
-
The blood is incubated with a range of concentrations of the test compounds (e.g., Deucravacitinib, Tofacitinib).
-
Specific cytokine stimulation is then applied to activate distinct JAK-STAT pathways:
-
TYK2/JAK2: Interleukin-12 (IL-12) or Interleukin-23 (IL-23) is used to stimulate this pathway, with downstream phosphorylation of STAT4 (pSTAT4) as the readout.[6]
-
JAK1/JAK3: Interleukin-2 (IL-2) is used to activate this pathway, and the phosphorylation of STAT5 (pSTAT5) in T cells is measured.[1]
-
JAK2/JAK2: Thrombopoietin (TPO) is used to stimulate this pathway, leading to the phosphorylation of STAT3 (pSTAT3) in platelets.[1]
-
-
Following stimulation, the phosphorylation of the respective STAT proteins is quantified using flow cytometry with phospho-specific antibodies.
-
The concentration of the inhibitor that results in a 50% reduction in the phosphorylated STAT signal (IC50) is calculated to determine the potency and selectivity of the compound for each pathway.[1]
Visualizing Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the JAK-STAT signaling pathway and a typical kinase assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. TYK2 vs JAK Inhibitors: Safety, Selectivity, and Clinical Implications | RHAPP [contentrheum.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Confirming Cellular Target Engagement of TyK2-IN-21-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of TyK2-IN-21-d3, a novel deuterated Tyrosine Kinase 2 (TyK2) inhibitor. As direct experimental data for this compound is not publicly available, this guide leverages data from a series of closely related N-(methyl-d3)pyridazine-3-carboxamide TyK2 inhibitors, to which the active form of this compound likely belongs.[1][2] The performance of these compounds is compared with the well-characterized, clinically approved TyK2 inhibitor, Deucravacitinib.
This compound is identified as an orally active prodrug designed to enhance the bioavailability of its active parent compound.[3][4] The focus of this guide is on the cellular target engagement of this active form.
TyK2 Signaling Pathway and Point of Inhibition
Tyrosine Kinase 2 (TyK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling cascades of various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs). Upon cytokine binding to their receptors, TyK2 is activated and subsequently phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammatory and immune responses. TyK2 inhibitors, such as the active form of this compound and Deucravacitinib, typically act by binding to the pseudokinase (JH2) domain of TyK2, allosterically inhibiting its kinase activity and thus blocking downstream STAT phosphorylation.[2][5]
Caption: TyK2 signaling pathway and the point of inhibition by TyK2 inhibitors.
Comparative Performance of TyK2 Inhibitors
The following table summarizes the in vitro potency of representative N-(methyl-d3)pyridazine-3-carboxamide TyK2 inhibitors (Compounds 24 and 30 from Liu et al., 2022) in comparison to Deucravacitinib.[2][6][7] The active form of this compound is expected to exhibit similar properties.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 24 | TyK2 | IFNα-stimulated p-STAT3 (in cells) | 12.0 | [7] |
| Compound 30 | TyK2 | IFNα-stimulated p-STAT3 (in cells) | 1.9 | [2] |
| Deucravacitinib | TyK2 | IFNα-stimulated p-STAT3 (in cells) | 3.2 | [2] |
| Deucravacitinib | TyK2 | IL-12-induced IFN-γ production | 1.0 (in whole blood) | [8] |
| Deucravacitinib | TyK2 (JH2 domain) | HTRF Binding Assay | 0.2 | [9] |
Note: A lower IC50 value indicates higher potency.
Experimental Protocols for Target Engagement Confirmation
Three key experimental methods are detailed below to confirm the cellular target engagement of TyK2 inhibitors.
Western Blot for Phospho-STAT3 (p-STAT3)
This method directly assesses the functional consequence of TyK2 inhibition by measuring the phosphorylation of its downstream substrate, STAT3.
References
- 1. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
Independent Validation of TyK2-IN-21-d3's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of TyK2-IN-21-d3, an investigational prodrug of a Tyrosine Kinase 2 (TYK2) inhibitor, with other leading TYK2 inhibitors in development and on the market. The information presented is supported by experimental data from publicly available literature, offering a comprehensive resource for evaluating these compounds.
Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are integral to the pathogenesis of a wide range of autoimmune and inflammatory diseases. Consequently, the selective inhibition of TYK2 has emerged as a promising therapeutic strategy to modulate the immune response while potentially avoiding the broader immunosuppressive effects and associated side effects of pan-JAK inhibitors.
This compound is an orally active prodrug designed to improve the bioavailability of its active metabolite, a potent TYK2 inhibitor from the imidazopyridine scaffold series. This guide will delve into the mechanism of action of this active compound and compare its performance with other notable TYK2 inhibitors.
Mechanism of Action: Allosteric vs. Orthosteric Inhibition
A key differentiator among TYK2 inhibitors is their mode of binding to the kinase.
-
Orthosteric Inhibitors: These compounds bind to the highly conserved ATP-binding site within the catalytic domain (JH1) of the kinase. This mechanism can sometimes lead to off-target inhibition of other JAK family members (JAK1, JAK2, JAK3) due to the structural similarity of their ATP-binding sites.
-
Allosteric Inhibitors: These inhibitors bind to a less conserved region of the kinase, such as the pseudokinase domain (JH2). This binding induces a conformational change that locks the kinase in an inactive state. This mechanism often affords greater selectivity for the target kinase.
The active metabolite of this compound, along with the approved drug deucravacitinib (B606291) and the investigational compound zasocitinib, are allosteric inhibitors that target the TYK2 pseudokinase (JH2) domain. In contrast, brepocitinib (B610002) and ropsacitinib (B610013) are orthosteric inhibitors that target the ATP-binding site of TYK2 and other JAKs.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of the active form of this compound (referred to as "Imidazopyridine Compound") and its key competitors. The data has been compiled from various published sources. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions between studies.
Table 1: Biochemical Potency (IC50, nM)
| Compound | TYK2 | JAK1 | JAK2 | JAK3 | Mechanism |
| Imidazopyridine Compound | Potent (specific value not publicly available) | >2,000 | >2,000 | >2,000 | Allosteric (JH2) |
| Deucravacitinib | 0.2 (binding affinity) | >10,000 | >10,000 | >10,000 | Allosteric (JH2) |
| Brepocitinib | 22.7 | 16.8 | 76.6 | >6,000 | Orthosteric (JH1) |
| Ropsacitinib | 17 | 383 | 74 | >10,000 | Orthosteric (JH1) |
| Zasocitinib (TAK-279) | 0.0087 (Ki) | >10,000 (Ki) | >10,000 (Ki) | >10,000 (Ki) | Allosteric (JH2) |
Table 2: Cellular Potency (IC50, nM) in Human Whole Blood Assays
| Compound | TYK2-mediated signaling (e.g., IL-23/pSTAT3) | JAK1/3-mediated signaling (e.g., IL-2/pSTAT5) | JAK2-mediated signaling (e.g., TPO/pSTAT3) |
| Imidazopyridine Compound | 268 | >12,500 | >12,500 |
| Deucravacitinib | 5.3 | 90 | >10,000 |
| Brepocitinib | ~23 | ~17 | ~77 |
| Ropsacitinib | 14 | 383 | 74 |
| Zasocitinib (TAK-279) | 21.6 - 57.0 | >30,000 | >30,000 |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of these inhibitors. Below are representative protocols for key assays used to characterize TYK2 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified TYK2 and other JAK family kinases.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay.
Materials:
-
Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Test compound serially diluted in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, kinase enzyme, and substrate in a 384-well plate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ kit.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT Assay
Objective: To measure the inhibitory effect of a compound on cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.
Principle: Specific cytokines activate distinct JAK-STAT signaling pathways. The phosphorylation of STAT proteins downstream of TYK2 (e.g., pSTAT3 or pSTAT4) is measured in the presence of varying concentrations of the inhibitor.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line)
-
Cytokine stimulant (e.g., IL-23 to assess TYK2-dependent pSTAT3)
-
Test compound serially diluted in DMSO
-
Cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibodies against the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3 Tyr705) and total STAT protein, and a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorophore for flow cytometry).
-
Detection system (e.g., Western blot apparatus, flow cytometer, or plate-based immunoassay system).
Procedure (Western Blotting Example):
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated STAT protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities and calculate the ratio of phosphorylated STAT to total STAT.
-
Determine the IC50 value from the dose-response curve.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: Cellular Phospho-STAT Assay Workflow.
Caption: Logic of TYK2 Inhibitor Selectivity.
Conclusion
The independent validation of this compound's mechanism of action reveals that its active metabolite is a potent and selective allosteric inhibitor of TYK2. By targeting the less conserved pseudokinase (JH2) domain, it achieves high selectivity over other JAK family members, a feature it shares with deucravacitinib and zasocitinib. This contrasts with orthosteric inhibitors like brepocitinib and ropsacitinib, which also exhibit activity against other JAK kinases.
The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to critically evaluate and compare the performance of this compound and other TYK2 inhibitors. The high selectivity of allosteric inhibitors holds the promise of a favorable therapeutic window, potentially minimizing the side effects associated with broader JAK inhibition while effectively targeting the key cytokine pathways driving autoimmune and inflammatory diseases. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound.
A Comparative Analysis of TyK2-IN-21-d3 and BMS-986165 for TYK2 Inhibition
In the landscape of targeted therapies for autoimmune diseases, the selective inhibition of Tyrosine Kinase 2 (TYK2) has emerged as a promising strategy. Two notable compounds in this area are BMS-986165 (Deucravacitinib), a clinically approved drug, and TyK2-IN-21-d3, a research compound designed as a prodrug. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
BMS-986165 (Deucravacitinib) is a potent and highly selective allosteric inhibitor of TYK2 that has demonstrated clinical efficacy in treating moderate-to-severe plaque psoriasis.[1][2] It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive state.[3] this compound is an orally active prodrug of a potent TYK2 inhibitor (referred to as compound 1 in its primary publication).[4][5][6] The prodrug strategy for this compound was designed to overcome the pH-dependent absorption issues of its active parent compound, thereby improving its bioavailability.[4][5] While direct head-to-head comparative studies are limited, this guide compiles available data to facilitate an informed assessment.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Ki | Selectivity vs. JAK1/2/3 |
| BMS-986165 (Deucravacitinib) | TYK2 (JH2 Domain) | Binding Assay (Ki) | 0.02 nM[4] | Highly selective over JAK1, JAK2, and JAK3[4] |
| IL-12/23 & Type I IFN Signaling | Cellular Assays | Potent inhibition[4] | Minimal activity against JAK1/2/3 signaling[7][8] | |
| Active form of this compound (Compound 1) | TYK2 | Not Available | Not Available | Not Available |
Data for the active form of this compound is not publicly available in direct comparative assays with BMS-986165.
Table 2: Pharmacokinetic Properties
| Compound | Species | Administration | Key Findings |
| BMS-986165 (Deucravacitinib) | Human | Oral | Rapid absorption, with time to maximum plasma concentration of 1.5–2.3 hours.[9] |
| This compound (Prodrug 3c) | Rat | Oral | Mitigated the impaired drug absorption of the active compound at elevated gastric pH.[4][5] |
| Rat, Monkey | Oral | Facilitated dose-proportional systemic exposure of the active compound (1).[4][5] |
Mechanism of Action
Both BMS-986165 and the active form of this compound are allosteric inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2. This is a distinct mechanism from pan-JAK inhibitors that target the highly conserved ATP-binding site in the active kinase (JH1) domain. By binding to the JH2 domain, these inhibitors stabilize an inactive conformation of TYK2, preventing its activation and downstream signaling. This allosteric inhibition is the basis for their high selectivity for TYK2 over other JAK family members.
Signaling Pathway
The inhibition of TYK2 by these compounds disrupts the signaling cascades of key cytokines implicated in autoimmune diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs). This ultimately leads to the dampening of the inflammatory response.
Experimental Protocols
In Vitro Kinase and Cellular Assays (for BMS-986165)
TYK2 JH2 Domain Binding Assay (Ki Determination): The binding affinity of BMS-986165 to the TYK2 pseudokinase (JH2) domain was determined using a competition binding assay with a fluorescently labeled tracer molecule. The assay measures the displacement of the tracer by the inhibitor, and the Ki value is calculated from the concentration of inhibitor required to displace 50% of the tracer.
Cellular Assays for Pathway Inhibition (IC50 Determination): To assess the functional activity of BMS-986165, whole blood assays were utilized.[7]
-
TYK2/JAK2-mediated pathway (IL-12 stimulation): Human whole blood was stimulated with IL-12, and the downstream production of Interferon-gamma (IFNγ) was measured by ELISA. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in IFNγ production.
-
TYK2/JAK1-mediated pathway (Type I IFN stimulation): Human whole blood was stimulated with IFNα, and the phosphorylation of STAT proteins (e.g., pSTAT1) was measured by flow cytometry. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in STAT phosphorylation.
-
JAK1/JAK3 and JAK2/JAK2 pathway selectivity assays: Similar cellular assays using specific cytokine stimulations (e.g., IL-2 for JAK1/3 and GM-CSF for JAK2/2) were used to determine the IC50 values for other JAK family members to assess selectivity.
Pharmacokinetic Studies (for this compound)
Animal Models: Pharmacokinetic studies for this compound and its active parent compound were conducted in Sprague-Dawley rats and cynomolgus monkeys.[4][5]
Dosing and Sample Collection: The prodrug (this compound) or the parent compound was administered orally. To evaluate the effect of gastric pH, some animals were pre-treated with famotidine (B1672045) (to increase gastric pH) or pentagastrin (B549294) (to decrease gastric pH).[4] Blood samples were collected at various time points post-dosing.
Bioanalysis: Plasma concentrations of the prodrug and the active parent compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) were calculated using non-compartmental analysis.[4]
Experimental Workflow
Conclusion
BMS-986165 (Deucravacitinib) is a well-characterized, potent, and highly selective allosteric TYK2 inhibitor with proven clinical efficacy and a favorable safety profile. Its mechanism of action and extensive supporting data make it a benchmark compound for TYK2-targeted therapies.
This compound represents an interesting prodrug approach to improve the pharmaceutical properties of a TYK2 inhibitor. The available data demonstrates the success of this strategy in overcoming pH-dependent absorption and achieving dose-proportional exposure of the active molecule in preclinical species.[4][5] However, a direct comparison of the in vitro and in vivo performance of its active form with BMS-986165 is hampered by the lack of publicly available head-to-head data. Further studies detailing the potency, selectivity, and efficacy of the active metabolite of this compound are necessary to fully assess its potential relative to clinically established inhibitors like Deucravacitinib.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Proper Disposal of TyK2-IN-21-d3
Researchers and laboratory personnel must adhere to stringent safety protocols when handling and disposing of chemical compounds. While a specific Safety Data Sheet (SDS) for TyK2-IN-21-d3 is not publicly available, this document provides essential guidance on its proper disposal based on available safety information for similar tyrosine kinase inhibitors and general laboratory best practices. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Disclaimer: The following disposal procedures are based on the safety data for a structurally related compound, JAK1/TYK2-IN-3, and established best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to obtain the official Safety Data Sheet (SDS) from the vendor before handling this compound.
Hazard Assessment and Safety Precautions
Based on the available data for similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all disposal procedures must be conducted with the appropriate personal protective equipment (PPE), including but not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weighing paper, pipette tips, and empty vials.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the associated hazards.
-
3. Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or acetone) multiple times.
-
Collect the rinse solvent as hazardous liquid waste.
-
After solvent rinsing, wash the labware with soap and water.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.[2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the relevant hazard information for a similar compound, JAK1/TYK2-IN-3, which should be considered as a precautionary measure.
| Hazard Category | Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TyK2-IN-21-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the TyK2 inhibitor prodrug, TyK2-IN-21-d3. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
This compound is an orally active prodrug of a tyrosine kinase 2 (TyK2) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as JAK1/TYK2-IN-3, provide crucial safety guidance. Based on available information, related compounds are harmful if swallowed and are very toxic to aquatic life with long-lasting effects[1][2]. Therefore, prudent handling and disposal are imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory Protection | Use in a Well-Ventilated Area | Handle in a chemical fume hood to avoid inhalation of dust or aerosols[1]. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes exposure and contamination risks. The following workflow diagram illustrates the key steps.
Detailed Experimental Protocols
Storage: For long-term stability, similar compounds are stored as a solid at -20°C in a sealed container, protected from light and moisture[3]. Stock solutions in solvents like DMSO should be stored at -80°C[1][3].
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing[1].
-
Wash hands and any exposed skin thoroughly after handling[1][2].
-
Use only in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dust and aerosols[1].
First Aid Measures: In case of accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with plenty of water. Call a physician if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. |
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused product, in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][2]. Avoid release to the environment[1].
By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and advancing critical drug development research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
